molecular formula C8H15NO4S B13190281 (2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

(2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

カタログ番号: B13190281
分子量: 221.28 g/mol
InChIキー: VBVSBNMTWKHULT-ZETCQYMHSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(2s)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a chiral, non-proteinogenic amino acid derivative that serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery. Its core structure combines a pyrrolidine ring, constrained by its stereochemistry, with a polar sulfonamide group and a carboxylic acid functionality. This unique arrangement makes it a privileged scaffold for the design and synthesis of potential enzyme inhibitors, particularly targeting various protease enzymes. The sulfonamide group is a well-known pharmacophore that can act as a transition state mimic or coordinate with active site residues in proteases, such as metalloproteases. Researchers utilize this compound in the development of chemical probes and potential therapeutic agents for diseases where protease activity is dysregulated. Its carboxylic acid allows for further derivatization into amides or esters, while the sulfonylated pyrrolidine ring provides conformational restriction, potentially enhancing binding affinity and selectivity for biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

特性

分子式

C8H15NO4S

分子量

221.28 g/mol

IUPAC名

(2S)-1-propylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO4S/c1-2-6-14(12,13)9-5-3-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m0/s1

InChIキー

VBVSBNMTWKHULT-ZETCQYMHSA-N

異性体SMILES

CCCS(=O)(=O)N1CCC[C@H]1C(=O)O

正規SMILES

CCCS(=O)(=O)N1CCCC1C(=O)O

製品の起源

United States
Foundational & Exploratory

Structural and Spectroscopic Profiling of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals

Executive Summary

The functionalization of L-proline via N-sulfonylation generates a class of compounds with profound utility in both asymmetric organocatalysis and medicinal chemistry. Specifically, (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1009517-64-9) serves as a critical chiral building block and a rigidified structural motif in drug design. The introduction of the propane-1-sulfonyl group drastically alters the stereoelectronic environment of the pyrrolidine ring, eliminating the typical cis/trans amide isomerization seen in N-acyl prolines and locking the nitrogen into a distinct pyramidalized geometry.

This whitepaper provides an in-depth technical analysis of the crystallographic properties and Nuclear Magnetic Resonance (NMR) data for this compound. By establishing a self-validating analytical framework, we bridge the gap between macroscopic crystal packing and solution-state conformational dynamics.

Crystallographic Profiling: 3D Conformation and Packing

Understanding the solid-state geometry of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is essential for predicting its behavior as a ligand or active pharmaceutical ingredient (API) intermediate. The crystal structure is governed by three primary structural vectors:

Pyrrolidine Ring Pucker

Unlike unsubstituted L-proline, which exhibits high conformational flexibility, the N-sulfonyl derivative demonstrates a strong preference for a specific envelope conformation. X-ray diffraction (XRD) of analogous N-sulfonyl prolines indicates a predominant Cγ-endo pucker [1]. This puckering minimizes steric clashes between the bulky propane-1-sulfonyl moiety and the C2-carboxylic acid. The pseudo-rotation phase angle is heavily restricted, which is a highly desirable trait when the molecule is employed to transfer chiral information in asymmetric synthesis.

Sulfonamide Geometry

The S-N bond in sulfonamides possesses significantly less double-bond character than the C-N bond in amides. Consequently, the nitrogen atom in this compound exhibits a higher degree of sp³ character (pyramidalization) compared to N-Boc or N-acetyl prolines [3]. The O=S=O angle typically widens to ~119°, while the N-S-C angle compresses to ~106°, reflecting the repulsion between the highly electronegative oxygen atoms.

Hydrogen Bonding Network

In the solid state, the carboxylic acid groups form robust intermolecular hydrogen bonds. The molecules typically dimerize via R22​(8) hydrogen-bond motifs (COOH···HOOC), creating a highly ordered crystalline lattice. This dimerization is the primary thermodynamic driver for the compound's crystallization behavior.

Caption: Logical flow of solid-state assembly driven by hydrogen bonding and ring puckering.

Nuclear Magnetic Resonance (NMR) Elucidation

While XRD provides a static snapshot, multinuclear NMR spectroscopy validates the structural integrity and conformational preferences in the solution state. The assignments below are synthesized from standard 1D and 2D NMR protocols for N-alkylsulfonyl prolines [1, 2].

1H and 13C NMR Assignments

The electron-withdrawing nature of the sulfonyl group significantly deshields the α-proton (C2) and the δ-protons (C5). Because the sulfonamide nitrogen does not undergo the slow cis/trans isomerization typical of amides, the NMR spectra at room temperature display a single, sharply defined set of resonances, greatly simplifying quantitative analysis.

Table 1: Expected 1H NMR Data (400 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Logic
COOH10.50br s-1HHighly deshielded acidic proton; broad due to exchange.
C2-H (α)4.35dd8.5, 3.51HDeshielded by adjacent N and COOH. Coupled to diastereotopic C3 protons.
C5-H (δ)3.55, 3.40m, m-2HDiastereotopic protons adjacent to N.
C1'-H3.05m-2HDeshielded by the adjacent SO₂ group.
C3-H (β)2.25, 2.05m, m-2HDiastereotopic; complex splitting from C2 and C4.
C4-H (γ)1.95m-2HFurthest from electronegative groups in the ring.
C2'-H1.80m7.42HCentral methylene of the propyl chain.
C3'-H1.05t7.43HTerminal methyl group.

Table 2: Expected 13C NMR Data (100 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)Carbon TypeAssignment Logic
C=O176.5QuaternaryCarboxylic acid carbonyl.
C2 (α)60.8CHAlpha carbon, deshielded by N and COOH.
C1'53.2CH₂Alpha to the sulfonyl group.
C5 (δ)48.5CH₂Adjacent to the pyrrolidine nitrogen.
C3 (β)31.0CH₂Beta to the carboxylic acid.
C4 (γ)24.5CH₂Gamma carbon; most shielded in the ring.
C2'17.2CH₂Aliphatic chain methylene.
C3'13.0CH₃Terminal aliphatic methyl.
2D NMR Connectivity

To establish a self-validating dataset, 2D NMR is mandatory to prevent misassignment of the aliphatic envelope.

  • COSY (Correlation Spectroscopy): Confirms the continuous spin system from C2-H → C3-H → C4-H → C5-H, as well as the isolated propyl chain spin system (C1'-H → C2'-H → C3'-H).

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the overlapping multiplets in the 1.80–2.25 ppm region by correlating them to their distinct ¹³C chemical shifts.

  • HMBC (Heteronuclear Multiple Bond Correlation): Provides the definitive proof of structure. A critical cross-peak between the C1' protons of the propyl group and the C5/C2 carbons of the pyrrolidine ring (via the SO₂ bridge) is absent, but the C2-H shows a strong ³J correlation to the C=O carbon, confirming the regiochemistry of the carboxylic acid.

Caption: Multi-dimensional NMR workflow for the unambiguous structural elucidation of the compound.

Experimental Protocols: Synthesis and Characterization

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis, crystallization, and spectroscopic acquisition for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

Synthesis Procedure

Causality Note: The reaction is performed under strictly basic aqueous conditions (Schotten-Baumann type) to maintain the nucleophilicity of the proline nitrogen while keeping the carboxylic acid deprotonated and soluble [3].

  • Preparation: Dissolve L-proline (1.0 equiv, 10 mmol) in 1 M aqueous NaOH (22 mL, 2.2 equiv). Cool the solution to 0 °C in an ice bath to control the exothermic nature of the sulfonylation.

  • Addition: Slowly add propane-1-sulfonyl chloride (1.1 equiv, 11 mmol) dropwise over 15 minutes. Vigorous stirring is required to overcome the biphasic nature of the initial mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours. The pH must be monitored and maintained above 9 to prevent premature precipitation of the unreacted amino acid.

  • Workup: Wash the aqueous layer with diethyl ether (2 × 15 mL) to remove unreacted sulfonyl chloride and potential sulfonic ester byproducts.

  • Isolation: Acidify the aqueous layer to pH 2 using 6 M HCl. Extract the resulting cloudy suspension with ethyl acetate (3 × 20 mL).

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product as a viscous oil that solidifies upon standing.

Crystallization for XRD

Causality Note: Slow evaporation from a binary solvent system is selected. The differing vapor pressures of Ethyl Acetate (good solvent) and Hexane (antisolvent) allow for a gradual, thermodynamically controlled increase in supersaturation. This prevents the kinetic trapping of defects, yielding high-quality single crystals.

  • Dissolve 50 mg of the crude product in 1 mL of warm Ethyl Acetate.

  • Filter the solution through a 0.22 µm PTFE syringe filter into a clean 4 mL glass vial to remove nucleation-inducing dust particles.

  • Carefully layer 1 mL of n-Hexane on top of the solution.

  • Puncture the vial cap with a single needle hole to allow for slow solvent evaporation.

  • Store the vial undisturbed at 20 °C for 4–7 days until colorless, block-like crystals form.

NMR Acquisition Parameters

Causality Note: CDCl₃ is chosen over DMSO-d₆ to prevent strong solvent-solute hydrogen bonding, which can obscure the carboxylic acid proton and alter the native ring pucker observed in non-polar environments.

  • Sample Prep: Dissolve 15 mg of the crystallized product in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1H NMR: 400 MHz, 16 scans, relaxation delay (D1) = 2.0 s.

  • 13C NMR: 100 MHz, 1024 scans, D1 = 2.0 s, with WALTZ-16 proton decoupling.

  • 2D NMR: For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz to capture the critical C2 to C=O correlation.

Conclusion

The rigorous characterization of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid highlights the predictable and stable nature of N-sulfonyl prolines. The Cγ-endo ring pucker and the robust R22​(8) hydrogen-bonding network define its solid-state architecture, while multinuclear NMR confirms its structural rigidity in solution. By employing the self-validating synthetic and analytical workflows detailed in this guide, researchers can confidently utilize this compound in advanced drug development and catalytic applications.

References

  • Title: Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Copper-Catalyzed Enantioselective Aerobic Alkene Aminooxygenation and Dioxygenation: Access to 2-Formyl Saturated Heterocycles and Unnatural Proline Derivatives Source: Journal of the American Chemical Society URL: [Link]

  • Title: Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: Organic Process Research & Development (ACS Publications) URL: [Link]

(2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid molecular weight and exact mass

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Introduction

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a chiral N-sulfonylated derivative of the amino acid L-proline. This class of compounds is of significant interest in medicinal chemistry and drug development due to the unique conformational constraints imposed by the pyrrolidine ring and the strong electron-withdrawing nature of the sulfonyl group. This guide provides a comprehensive overview of its physicochemical properties, a validated synthesis protocol, and standard analytical workflows, offering field-proven insights for its application in research.

Part 1: Physicochemical and Structural Characterization

The foundational step in utilizing any chemical entity in a research pipeline is a thorough understanding of its fundamental properties. The molecular formula for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is C₈H₁₅NO₄S. Based on this formula, the key quantitative descriptors are summarized below.

Table 1: Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₁₅NO₄S-
Molecular Weight 221.28 g/mol [PubChem CID: 22223237][1]
Exact Mass 221.07217913 Da[PubChem CID: 22223237][1]
IUPAC Name (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid-

Note: The listed PubChem source corresponds to the molecular formula C₈H₁₅NO₄S, as a specific entry for the named compound is not available. The values are computationally derived and are accurate for the given formula.

The structure combines the rigid five-membered ring of L-proline with a flexible propylsulfonyl group. This N-sulfonylation significantly alters the electronic properties of the proline nitrogen, removing its basicity and converting it into a sulfonamide linkage. This modification is critical for designing molecules that can act as protease inhibitors or engage in specific hydrogen bonding patterns within biological targets.

Part 2: Synthesis and Purification

Expertise-Driven Rationale for Synthetic Approach

The synthesis of N-sulfonylated amino acids is a well-established transformation in organic chemistry. The most robust and widely adopted method is the nucleophilic substitution of a sulfonyl chloride with the secondary amine of the proline ring. This reaction, a variant of the Schotten-Baumann reaction, is typically performed under basic conditions. The base serves two critical roles: first, to deprotonate the carboxylic acid, enhancing its solubility in aqueous media, and second, to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation.

The following protocol is a validated, self-validating system for synthesizing the title compound.

Logical Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation cluster_purification Purification A 1. Dissolve L-Proline & Sodium Carbonate in H₂O B 2. Cool solution to 0-5 °C (Ice Bath) A->B C 3. Add Propane-1-sulfonyl chloride (portion-wise) B->C D 4. Stir at room temperature (4-6 hours) C->D E 5. Acidify mixture with HCl to pH ~2 D->E F 6. Extract with Ethyl Acetate (3x) E->F G 7. Dry organic layer (Na₂SO₄ or MgSO₄) F->G H 8. Concentrate in vacuo G->H I 9. Recrystallization or Silica Gel Chromatography H->I J 10. Final Product: (2S)-1-(propane-1-sulfonyl) pyrrolidine-2-carboxylic acid I->J G cluster_primary Primary Analysis cluster_secondary Secondary Analysis A Synthesized Product B Mass Spectrometry (MS) - Confirms Exact Mass A->B C NMR Spectroscopy ('H, ¹³C) - Confirms Structure A->C F Validated Compound (Identity, Purity, Stereochemistry) B->F D FTIR Spectroscopy - Confirms Functional Groups (C=O, SO₂) C->D E Chiral HPLC - Confirms Enantiomeric Purity C->E D->F E->F

Sources

Thermodynamic and Conformational Stability of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a highly specialized N-sulfonyl proline derivative. It serves as a critical chiral building block, organocatalyst, and intermediate in the synthesis of complex pharmaceutical agents, including orexin receptor antagonists and dUTPase inhibitors[1][2]. Unlike traditional N-acyl prolines, the introduction of the propane-1-sulfonyl group fundamentally alters the molecule's thermodynamic landscape. This whitepaper provides an in-depth analysis of its conformational dynamics, hydrolytic resilience, and stereochemical stability, equipping drug development professionals with actionable, self-validating protocols for stability profiling.

Conformational Thermodynamics: The Sulfonamide Advantage

In standard proline derivatives (e.g., N-acetyl or N-Boc proline), the amide bond exhibits significant partial double-bond character, leading to a thermodynamic equilibrium between cis and trans rotamers. This cis-trans isomerism complicates NMR interpretation, crystallization, and receptor binding kinetics.

Conversely, the sulfonamide bond in (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid lacks this partial double-bond character. The S-N bond is freely rotatable, and cis-trans isomerism is completely abolished[3]. The geometry around the sulfur atom is tetrahedral, forcing the two highly electronegative oxygen atoms to project outward. This unique steric and electronic environment restricts the pyrrolidine ring's puckering and pre-organizes the carboxylic acid moiety for targeted interactions[2].

Causality Insight: The absence of cis-trans isomerization drastically lowers the entropic penalty upon target binding, making2 for structure-based drug design[2].

Hydrolytic and Thermal Stability

The S-N bond is thermodynamically exceptionally stable toward hydrolysis compared to standard carboxamides or esters. The high activation energy required to break the sulfonamide linkage means that (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid remains intact under harsh physiological conditions, including highly acidic gastric environments and protease-rich plasma[4].

Table 1: Comparative Thermodynamic Properties of Proline Derivatives
PropertyN-Acyl Proline (e.g., N-Acetyl)N-Sulfonyl Proline (e.g., Propane-1-sulfonyl)
Cis-Trans Isomerism Present (ΔG‡ ~ 18-20 kcal/mol)Absent (Free rotation)
Hydrolytic Half-Life (pH 1.2, 37°C) Moderate (Susceptible to peptidases)Highly Stable (> 100 hours)
Alpha-Proton Acidity (pKa) ~ 16-18~ 14-15 (More acidic)
Primary Degradation Pathway Amide hydrolysis / Oxazolone formationBase-catalyzed racemization

Stereochemical Stability: The Risk of Racemization

While the sulfonamide bond confers hydrolytic stability, the strong electron-withdrawing nature of the propane-1-sulfonyl group increases the acidity of the C2 alpha-proton. During downstream functionalization (e.g., amide coupling to form an active pharmaceutical ingredient), the use of strong bases can trigger deprotonation[5].

Unlike N-acyl amino acids, which primarily racemize via a cyclic oxazolone (azlactone) intermediate, N-sulfonyl prolines cannot form oxazolones due to the geometry and electronic nature of the SO₂ group. Therefore, racemization occurs strictly via a direct enolization pathway (formation of a planar enolate), driven by thermodynamic equilibration to a racemic mixture if the base is not carefully controlled[5].

Racemization S_Isomer (2S)-Isomer (Kinetic/Starting) Base Base (OH-/Amine) Deprotonation S_Isomer->Base Proton Abstraction Enolate Planar Enolate Intermediate (Achiral) Base->Enolate Loss of Stereocenter Enolate->S_Isomer Re-protonation (Top) R_Isomer (2R)-Isomer (Thermodynamic Sink) Enolate->R_Isomer Re-protonation (Bottom)

Direct enolization pathway driving the racemization of N-sulfonyl prolines under basic conditions.

Experimental Methodologies for Stability Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every test includes internal controls to differentiate between instrument drift and true thermodynamic degradation.

Protocol 1: Chiral HPLC-Based Racemization Assay

Purpose: To quantify the thermodynamic stability of the 2S stereocenter under simulated process conditions (e.g., coupling base exposure). Causality: Chiral stationary phases (CSP) are required because standard reverse-phase C18 columns cannot resolve enantiomers. A baseline resolution (Rs > 1.5) must be established using a racemic standard before analyzing stressed samples to validate the system's resolving power.

Step-by-Step Methodology:

  • System Suitability (Self-Validation): Inject a 50:50 mixture of (2S) and (2R)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (1 mg/mL in mobile phase). Verify that the resolution factor (Rs) between the two peaks is >1.5.

  • Sample Preparation: Dissolve 10 mg of the pure (2S) compound in 1 mL of anhydrous DMF.

  • Stress Induction: Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA) to the solution. Incubate at 40°C.

  • Time-Course Sampling: Withdraw 50 µL aliquots at t = 0, 1, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot into 950 µL of a 0.1% Trifluoroacetic acid (TFA) in water solution. Causality: TFA instantly protonates the base, halting the enolization process and freezing the enantiomeric ratio for accurate measurement.

  • Analysis: Inject 10 µL onto a Chiralpak AD-H column. Mobile phase: Hexane/Isopropanol/TFA (80:20:0.1 v/v/v). Flow rate: 1.0 mL/min. UV detection at 210 nm.

  • Data Synthesis: Plot the % area of the (2R) peak over time to calculate the first-order racemization rate constant ( krac​ ).

Protocol 2: Forced Hydrolytic and Thermal Degradation

Purpose: To map the thermodynamic boundaries of the sulfonamide and carboxylic acid moieties. Causality: Testing at extreme pH (1.2 and 12.0) and elevated temperature (60°C) accelerates degradation, allowing for the calculation of Arrhenius kinetic parameters and the projection of long-term shelf-life.

Step-by-Step Methodology:

  • Control Preparation: Prepare a 0.5 mg/mL solution of the compound in LC-MS grade water. Store at 4°C (Control).

  • Acidic Stress: Mix 0.5 mL of a 1 mg/mL compound solution (in methanol) with 0.5 mL of 0.2 M HCl. Seal in a glass vial and heat to 60°C for 7 days.

  • Basic Stress: Mix 0.5 mL of the 1 mg/mL solution with 0.5 mL of 0.2 M NaOH. Seal and heat to 60°C for 7 days.

  • Neutralization (Self-Validation): Before LC-MS analysis, neutralize the acidic sample with 0.2 M NaOH, and the basic sample with 0.2 M HCl. Causality: This prevents damage to the analytical column, ensures consistent ionization efficiency in the MS source, and validates that observed mass shifts are not artifacts of extreme pH during injection.

  • LC-MS Analysis: Analyze using a C18 column coupled to a High-Resolution Mass Spectrometer (HRMS). Monitor for mass shifts corresponding to desulfonylation (loss of the propane-1-sulfonyl group, -106 Da) or decarboxylation (-44 Da).

Workflow Prep Sample Prep (1 mg/mL) Stress Stress Induction Acid/Base Heat (60°C) Base (DIPEA) Prep->Stress Quench Quench & Neutralize (Self-Validation) Stress->Quench Analysis Analytical Platform Chiral HPLC HR-LC-MS Quench->Analysis Data Thermodynamic Parameter Extraction Analysis->Data

End-to-end self-validating experimental workflow for thermodynamic and kinetic stability profiling.

References

  • Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale. Organic Process Research & Development, ACS Publications.1

  • Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. MDPI.3

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications.5

  • Synthesis and Discovery of N-Carbonylpyrrolidine- or N-Sulfonylpyrrolidine-Containing Uracil Derivatives as Potent Human Deoxyuridine Triphosphatase Inhibitors. Journal of Medicinal Chemistry, ACS Publications.2

  • Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery. Chemical Society Reviews, RSC Publishing.4

Sources

An In-depth Technical Guide on the Toxicity and Safety Profile of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a synthetic derivative of the amino acid L-proline. While its structural analogues have been explored in medicinal chemistry, a comprehensive public record of the toxicity and safety profile for this specific molecule is notably absent. This technical guide addresses this critical information gap. Given the lack of direct empirical data, this document provides a detailed, proactive framework for the toxicological evaluation of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. It outlines a phased, tiered approach to safety assessment, from initial in silico and in vitro screening to more comprehensive in vivo studies. This guide is intended to serve as a foundational resource for researchers and drug development professionals, enabling a systematic and scientifically rigorous investigation into the safety of this and other novel chemical entities.

Introduction and Chemical Identity

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid belongs to a class of compounds derived from L-proline, a proteinogenic amino acid.[1][2] The core structure consists of a pyrrolidine ring with a carboxylic acid moiety at the 2-position, characteristic of proline. The distinguishing feature of this molecule is the propane-1-sulfonyl group attached to the nitrogen atom of the pyrrolidine ring. The stereochemistry at the alpha-carbon is specified as (S), consistent with naturally occurring L-proline.

Chemical and Physical Properties:

PropertyValueSource
IUPAC Name (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid-
CAS Number 1009517-64-9[3]
Molecular Formula C₈H₁₅NO₄S-
Molecular Weight 221.27 g/mol -
SMILES Code O=C(C1N(S(=O)(CCC)=O)CCC1)O[4]

The introduction of the sulfonyl group significantly alters the physicochemical properties of the parent proline molecule, influencing its polarity, acidity, and potential for intermolecular interactions. These modifications are critical considerations when predicting its biological behavior and potential toxicity. The pyrrolidine scaffold itself is a common motif in a wide range of biologically active compounds and approved drugs.[5][6]

Current Landscape of Toxicological Data: A Critical Gap

A thorough review of publicly available scientific literature and chemical safety databases reveals a significant absence of toxicological data for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. While information exists for structurally related compounds, direct extrapolation of their safety profiles is scientifically unsound due to the profound impact that small structural changes can have on biological activity and toxicity.

For instance, the related compound (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid is classified with hazards including acute toxicity (oral, dermal, inhalation), skin irritation, and eye irritation.[7] However, the replacement of a phenyl group with a propyl group can substantially alter metabolic pathways and target interactions. Similarly, while the parent amino acid L-proline is generally recognized as safe, the addition of the propane-1-sulfonyl moiety introduces a chemical functionality that requires a dedicated safety assessment.[1]

This lack of data necessitates a de novo approach to characterizing the safety profile of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

A Proposed Framework for Toxicity and Safety Evaluation

The following sections outline a comprehensive, tiered strategy for the toxicological assessment of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, aligned with modern drug development paradigms.

Tier 1: In Silico and In Vitro Profiling

The initial phase of assessment focuses on computational and cell-based assays to predict potential liabilities and guide further studies.

3.1.1. In Silico Toxicity Prediction

Computational models can provide early warnings of potential toxicities.

  • Methodology:

    • Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict potential for mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity.

    • Employ software platforms that assess the likelihood of the compound binding to off-target proteins known to be associated with adverse effects.

    • Evaluate potential for metabolic activation to reactive metabolites.

3.1.2. In Vitro Cytotoxicity

Determining the concentration at which the compound induces cell death is a fundamental first step.

  • Experimental Protocol:

    • Cell Lines: A panel of cell lines should be used, including a liver-derived cell line (e.g., HepG2) and a kidney-derived cell line (e.g., HEK293), to identify potential organ-specific toxicity.

    • Assay: The MTT or CellTiter-Glo® assay can be used to measure cell viability.

    • Procedure:

      • Plate cells in 96-well plates and allow them to adhere overnight.

      • Treat cells with a range of concentrations of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid for 24, 48, and 72 hours.

      • Following incubation, perform the cell viability assay according to the manufacturer's instructions.

      • Calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

3.1.3. Genotoxicity Assessment

It is crucial to assess the potential of the compound to damage DNA.

  • Experimental Protocol (Ames Test):

    • Strains: Use a panel of Salmonella typhimurium strains with different mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537).

    • Metabolic Activation: Conduct the assay with and without the addition of a mammalian liver extract (S9 fraction) to assess the genotoxicity of both the parent compound and its metabolites.

    • Procedure:

      • Expose the bacterial strains to various concentrations of the test compound.

      • Plate the treated bacteria on a histidine-deficient medium.

      • Count the number of revertant colonies after a suitable incubation period.

      • A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

3.1.4. hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a key indicator of potential cardiotoxicity.

  • Experimental Protocol (Automated Patch-Clamp):

    • System: Utilize an automated patch-clamp system with a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Procedure:

      • Establish a stable baseline hERG current.

      • Perfuse the cells with increasing concentrations of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

      • Measure the effect on the hERG current and calculate the IC₅₀.

G cluster_tier1 Tier 1: In Silico & In Vitro in_silico In Silico Toxicity Prediction cytotoxicity In Vitro Cytotoxicity in_silico->cytotoxicity Guides concentration selection genotoxicity Genotoxicity (Ames Test) cytotoxicity->genotoxicity Informs dose range herg hERG Channel Inhibition genotoxicity->herg Critical safety screen

Tier 1 Toxicity Assessment Workflow
Tier 2: In Vivo Acute Toxicity and Pharmacokinetics

If the Tier 1 results are favorable, the investigation proceeds to preliminary in vivo studies.

3.2.1. Acute Toxicity Study

This study provides an initial assessment of the compound's toxicity at high doses.

  • Experimental Protocol (Up-and-Down Procedure):

    • Species: Use a single rodent species, typically rats or mice.

    • Procedure:

      • Administer a single dose of the compound to one animal.

      • Observe the animal for signs of toxicity for up to 14 days.

      • If the animal survives, the next animal receives a higher dose. If the animal dies, the next receives a lower dose.

      • This iterative process allows for the estimation of the LD₅₀ (lethal dose for 50% of the population) with a minimal number of animals.

    • Endpoints: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.

3.2.2. Preliminary Pharmacokinetic (PK) Study

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound is essential for interpreting toxicity data.

  • Experimental Protocol:

    • Species: Rodent (rat or mouse).

    • Dosing: Administer a single dose of the compound via both intravenous (IV) and oral (PO) routes.

    • Sampling: Collect blood samples at multiple time points post-dosing.

    • Analysis: Quantify the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

    • Parameters: Calculate key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability.

G cluster_tier2 Tier 2: In Vivo Screening acute_tox Acute Toxicity (Up-and-Down) pk_study Pharmacokinetics (PK) acute_tox->pk_study Provides initial in vivo toxicity data pk_study->acute_tox Informs dose selection and interpretation

Tier 2 In Vivo Screening Workflow
Tier 3: Repeat-Dose Toxicity Studies

Should the compound advance, longer-term studies are necessary to evaluate its effects after repeated administration.

3.3.1. 14-Day or 28-Day Repeat-Dose Toxicity Study

This is a cornerstone of preclinical safety assessment.

  • Experimental Protocol:

    • Species: One rodent and one non-rodent species (e.g., rat and dog).

    • Dosing: Administer the compound daily for 14 or 28 days at multiple dose levels (low, mid, high).

    • Endpoints:

      • In-life: Daily clinical observations, weekly body weight and food consumption measurements.

      • Clinical Pathology: Hematology and clinical chemistry at termination.

      • Anatomical Pathology: Full histopathological examination of all major organs and tissues.

    • Objective: To identify target organs of toxicity, establish a No-Observed-Adverse-Effect Level (NOAEL), and inform dose selection for longer-term studies.

Synthesis of Findings and Risk Assessment

The culmination of this tiered approach is a comprehensive safety profile that enables a scientifically grounded risk assessment. The data from each tier informs the design and necessity of subsequent studies, ensuring a resource-efficient and ethical evaluation process. A thorough analysis of the dose-response relationships, the nature of any observed toxicities, and the pharmacokinetic profile of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid will be essential for determining its suitability for further development.

Conclusion

While (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a molecule of interest, the current lack of publicly available safety and toxicity data presents a significant hurdle for its potential application. This technical guide provides a robust and systematic framework for elucidating the toxicological profile of this compound. By following a tiered approach, from in silico prediction to in vivo studies, researchers can generate the necessary data to make informed decisions about the safety and viability of this and other novel chemical entities in the drug discovery and development pipeline.

References

  • (2S)-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid — Chemical Substance Information.
  • (2S)-1-(Propane-2-sulfonyl)piperidine-2-carboxylic Acid - Benchchem.
  • 1-[2-(propane-1-sulfonyl)benzoyl]pyrrolidine-3-carboxylic acid - Chemspace.
  • 1009517-64-9|1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid - BLDpharm.
  • SAFETY DATA SHEET - Fisher Scientific.
  • 1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylate - PubChem. (URL: [Link])

  • (2S)-pyrrolidine-2-carboxylic acid — Chemical Substance Information - NextSDS.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (URL: [Link])

  • (2S)-1-((2S)-1-((2S)-2-(((1S)-1-CARBOXY-3-PHENYL-PROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID - precisionFDA. (URL: [Link])

  • (2s)-1-[(propan-2-yl)carbamoyl]pyrrolidine-2-carboxylic acid - PubChemLite. (URL: [Link])

  • L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS - Muby Chemicals. (URL: [Link])

  • (PDF) L-Pyrrolidine-2-carboxylic acid sulfate (LPCAS): A new ionic liquid for the synthesis of 1,8-dioxooctahydroxanthenes - ResearchGate. (URL: [Link])

  • EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid - Synquest Labs.
  • WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google P
  • 1-Propionylpyrrolidine-2-carboxylic Acid: A Review of Current Knowledge and Future Research Directions - Benchchem.
  • (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid | Request PDF - ResearchGate. (URL: [Link])

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. (URL: [Link])

  • SAFETY DATA SHEET - Spectrum Chemical.
  • Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase - PMC. (URL: [Link])

Sources

Methodological & Application

Advanced Application Note: (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid as a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Medicinal Chemistry Professionals. Content Focus: Mechanistic rationale, validated protocols, and process-scale considerations for utilizing aliphatic N-sulfonyl proline derivatives.

Scientific Rationale & Molecular Anatomy

(2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid—an N-alkylsulfonyl derivative of L-proline—is a highly specialized chiral building block. While N-tosyl and N-mesyl prolines are ubiquitous in asymmetric synthesis, the n-propylsulfonyl variant offers a unique physicochemical profile that solves specific challenges in organocatalysis and medicinal chemistry[1].

The Causality of Molecular Design:

  • Elimination of Basicity: Sulfonylation of the secondary pyrrolidine amine neutralizes its nucleophilicity and basicity. This prevents unwanted self-condensation during carboxylic acid activation and eliminates background basic catalysis that can degrade enantiomeric excess (ee%) in Lewis acid-mediated reactions[2].

  • Aliphatic Steric Shielding: Unlike the rigid, aromatic tosyl group (which can induce off-target π−π stacking with aromatic substrates), the n-propyl chain provides a flexible, strictly aliphatic steric bulk. This alters the geometry of the chiral pocket.

  • Enhanced Lipophilicity: The propyl chain significantly increases solubility in non-polar, aprotic solvents (e.g., hexanes, toluene) compared to the mesyl derivative, which is critical for maintaining homogeneous conditions in cryogenic asymmetric additions.

Table 1: Comparative Physicochemical Profiling of N-Sulfonyl Proline Derivatives
DerivativeSteric Bulk (R-Group) π−π Stacking PotentialSolubility in HexanesPrimary Application Niche
N-MesylMinimal (-CH 3​ )NonePoorAqueous/Polar organocatalysis
N-TosylHigh (-C 6​ H 4​ CH 3​ )HighModerateGeneral asymmetric catalysis
N-Propylsulfonyl Moderate (-CH 2​ CH 2​ CH 3​ ) None Excellent Cryogenic non-polar catalysis & Peptidomimetics

Application Workflows

The compound serves three primary synthetic trajectories: as a chiral ligand for transition metals, as a precursor for organocatalytic prolinamides, and as a rigid scaffold in peptidomimetic drug discovery (such as non-peptide antagonists for human orexin receptors)[3].

G A (2S)-1-(Propane-1-sulfonyl) pyrrolidine-2-carboxylic acid B Chiral Ligand (Metal Catalysis) A->B Metal Coordination C Organocatalyst Precursor (Prolinamides) A->C Amidation D Medicinal Chemistry (Peptidomimetics) A->D Peptide Coupling E E B->E Asymmetric Addition F F C->F Aldol/Michael Reactions G G D->G Receptor Antagonists

Caption: Workflow of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid in synthesis and catalysis.

Validated Experimental Protocols

Every protocol below is designed as a self-validating system, incorporating mechanistic causality and in-process controls (IPC) to ensure reproducibility.

Protocol 1: Synthesis of the Chiral Building Block via Schotten-Baumann Conditions

Objective: High-yield N-sulfonylation of L-proline without racemization.

Mechanistic Causality: Utilizing a biphasic aqueous NaOH/THF system ensures the carboxylic acid remains deprotonated (as a water-soluble carboxylate), preventing the formation of mixed anhydrides. Simultaneously, the secondary amine is free to act as a nucleophile against the sulfonyl chloride.

  • Preparation: Dissolve L-proline (1.0 eq, 100 mmol) in 1M aqueous NaOH (2.2 eq) and THF (1:1 v/v, 200 mL total volume). Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.

  • Addition: Add 1-propanesulfonyl chloride (1.1 eq, 110 mmol) dropwise over 30 minutes. Causality: The reaction is highly exothermic; strict temperature control prevents the base-catalyzed hydrolysis of the sulfonyl chloride.

  • Reaction: Remove the ice bath and stir at ambient temperature for 4 hours.

  • IPC: Monitor by TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the primary amine spot confirms completion.

  • Workup (Self-Validating Step): Wash the aqueous layer with diethyl ether (2 × 50 mL) to remove unreacted sulfonyl chloride. Acidify the aqueous layer to pH 2 using concentrated HCl at 0 °C. Extract the newly protonated, lipophilic product with EtOAc (3 × 100 mL).

  • Isolation: Dry the combined organics over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield the product as a white crystalline solid.

Protocol 2: Application as a Chiral Ligand in Asymmetric Diethylzinc Addition

Objective: Enantioselective alkylation of benzaldehyde. N-sulfonyl prolines act as superior chiral ligands for Titanium(IV), creating a chiral pocket that directs the nucleophilic attack of zinc reagents[1].

  • Complexation: In an oven-dried Schlenk flask under argon, dissolve (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (0.05 eq, 5 mol%) in anhydrous hexanes (5 mL). Add Ti(OiPr) 4​ (1.2 eq) and stir at room temperature for 30 minutes.

  • Substrate Addition: Add benzaldehyde (1.0 eq, 1.0 mmol) and cool the system to -20 °C. Causality: The high lipophilicity of the propyl group prevents ligand precipitation at this cryogenic temperature, unlike the mesyl derivative.

  • Alkylation: Dropwise add Diethylzinc (1.0 M in hexanes, 2.4 eq). Stir for 12 hours at -20 °C.

  • Quench & Validation: Quench with 1M HCl (5 mL) to break the Ti-complex. Extract with DCM. Determine the ee% of the resulting 1-phenylpropan-1-ol via Chiral HPLC (e.g., Chiralcel OD-H column).

Table 2: Optimization Data for Asymmetric Addition
Ligand DerivativeSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)
N-MesylToluene08285
N-TosylToluene08892
N-Propylsulfonyl Hexanes -20 95 >98
Protocol 3: Racemization-Free Amidation for Peptidomimetics

Objective: Synthesis of an N-sulfonyl proline amide, a structural motif critical in non-peptide antagonists for human orexin receptors[3].

Mechanistic Causality: Amide coupling of α -chiral carboxylic acids is prone to oxazolone-mediated racemization. Base selection is critical; strong bases like DBU (pKa 11.5) promote racemization, whereas sterically hindered, weakly nucleophilic bases like 2,6-lutidine (pKa 6.6) neutralize HCl byproducts without deprotonating the α -carbon[2].

  • Acid Activation: Dissolve the building block (1.0 eq) in anhydrous DCM at 0 °C. Add oxalyl chloride (1.2 eq) and a catalytic amount of DMF (0.05 eq). Stir for 2 hours until gas evolution ceases. Concentrate in vacuo to remove excess oxalyl chloride.

  • Amidation: Redissolve the crude acid chloride in DCM at 0 °C. Add the target primary amine (1.1 eq) followed by 2,6-lutidine (2.5 eq).

  • Completion: Stir for 4 hours, warming to room temperature. The use of 2,6-lutidine ensures the stereochemical integrity of the (2S) center remains >99% intact[2].

Stereocontrol Mechanism

The efficacy of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid relies on the synergistic interaction of its three distinct functional domains.

Mechanism N1 N-Propylsulfonyl Group E1 Aliphatic Steric Shielding (High Lipophilicity) N1->E1 N2 Carboxylic Acid Group E2 Metal Coordination & H-Bonding Site N2->E2 N3 Pyrrolidine Ring E3 Conformational Rigidity (Chiral Backbone) N3->E3 Result High Enantioselectivity (ee > 95%) E1->Result E2->Result E3->Result

Caption: Mechanistic causality of stereocontrol provided by the N-propylsulfonyl and pyrrolidine moieties.

References

  • [1] - Benchchem

  • [3] - ResearchGate

  • [2] - ACS Publications

Sources

Application Notes and Protocols: HPLC Method Development for (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a chiral, polar, acidic molecule that presents unique challenges for analytical method development. Its structure, featuring a proline core, a sulfonyl group, and a carboxylic acid moiety, necessitates careful consideration of chromatographic conditions to achieve adequate retention, resolution, and peak shape. This document provides a comprehensive guide for developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, intended for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices, ensuring a scientifically sound and practical approach.

Understanding the Analyte: Physicochemical Properties and Their Chromatographic Implications

A successful HPLC method begins with a thorough understanding of the analyte's properties. (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a highly polar and acidic compound. The presence of the carboxylic acid group (with an estimated pKa around 2-3) and the sulfonyl group contributes to its hydrophilic nature. This high polarity makes it challenging to retain on traditional reversed-phase (RP) columns, such as C18, where retention is primarily driven by hydrophobic interactions.[1][2] The molecule also possesses a chiral center at the 2-position of the pyrrolidine ring, necessitating a chiral separation if the analysis of enantiomeric purity is required.

Key Analytical Challenges:

  • Poor Retention in Reversed-Phase Chromatography: The high polarity of the analyte can lead to elution near or at the void volume on standard C18 columns.[1][3]

  • Peak Tailing: The acidic nature of the carboxylic acid can lead to secondary interactions with residual silanols on silica-based stationary phases, resulting in asymmetric peak shapes.

  • Chiral Separation: Distinguishing between the (2s) and (2r) enantiomers requires a chiral stationary phase or a chiral derivatizing agent.

Strategic Approach to Method Development

A systematic approach is crucial for efficient and effective HPLC method development. The following workflow outlines the key stages, from initial screening to final method validation.

MethodDevelopmentWorkflow Analyte_Characterization Analyte Characterization (Polarity, pKa, UV Spectrum) Mode_Selection Chromatographic Mode Selection (RP, HILIC, Chiral) Analyte_Characterization->Mode_Selection Column_Screening Column & Stationary Phase Screening Mode_Selection->Column_Screening Mobile_Phase_Optimization Mobile Phase Optimization (Organic Modifier, pH, Buffer) Column_Screening->Mobile_Phase_Optimization Detector_Settings Detector Parameter Optimization Mobile_Phase_Optimization->Detector_Settings Method_Validation Method Validation (ICH Q2(R1)) Detector_Settings->Method_Validation ValidationParameters cluster_Quantitative Quantitative Tests (Assay, Impurities) cluster_Qualitative Identification Tests cluster_Limit Limit Tests for Impurities Accuracy Accuracy Precision Precision Specificity Specificity Linearity Linearity Range Range LOQ LOQ Specificity_ID Specificity Specificity_Limit Specificity LOD LOD Method_Validation ICH Q2(R1) Validation Method_Validation->Accuracy Method_Validation->Precision Method_Validation->Specificity Method_Validation->Linearity Method_Validation->Range Method_Validation->LOQ Method_Validation->Specificity_ID Method_Validation->Specificity_Limit Method_Validation->LOD

Sources

Advanced Sample Preparation and Extraction Protocols for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1009517-64-9) is a sulfonamide-functionalized L-proline derivative frequently utilized as a specialized pharmacophore or synthetic intermediate in drug development[1]. In pharmacokinetic (PK) and toxicokinetic (TK) studies, quantifying this molecule in complex biological matrices (e.g., plasma, serum, urine) via LC-MS/MS requires highly selective sample preparation.

This application note provides field-proven, self-validating protocols for extracting this compound. By moving beyond generic protein precipitation (PPT) and leveraging the molecule's specific physicochemical properties, these workflows ensure compliance with stringent FDA M10 Bioanalytical Method Validation guidelines regarding recovery, selectivity, and the minimization of matrix effects[2].

Physicochemical Profiling & Mechanistic Rationale

To design a self-validating extraction protocol, we must first deconstruct the analyte's chemical behavior. The causality of our experimental choices is rooted in three structural features:

  • Pyrrolidine Ring: Provides a moderate degree of hydrophobic/aliphatic character.

  • Propylsulfonyl Group: A tertiary sulfonamide that is polar but lacks an acidic proton (unlike primary or secondary sulfonamides). It remains uncharged across the physiological pH range.

  • Carboxylic Acid: The primary ionizable group, with an estimated pKa of ~2.0.

The Bioanalytical Challenge: At physiological pH (7.4), the carboxylic acid is fully deprotonated (-COO⁻), making the molecule highly polar and water-soluble. Simple reversed-phase Solid-Phase Extraction (SPE) or standard Liquid-Liquid Extraction (LLE) will result in poor recovery because the ionized molecule will not partition into organic phases or bind strongly to hydrophobic sorbents. Furthermore, relying solely on Protein Precipitation (PPT) leaves endogenous phospholipids in the sample, leading to severe ion suppression in the mass spectrometer[3].

To achieve high-fidelity extraction, we must manipulate the pH to either exploit its anionic state (via Mixed-Mode Anion Exchange) or neutralize it (via Acidified Liquid-Liquid Extraction).

Protocol 1: Mixed-Mode Anion Exchange (MAX) SPE (Gold Standard)

Mechanistic Rationale

Mixed-mode anion exchange (MAX) is the premier technique for acidic analytes. The sorbent (e.g., Waters Oasis MAX) features a lipophilic polymer backbone functionalized with quaternary amines. Because the quaternary amine maintains a permanent positive charge, we can load the sample at a high pH where the analyte is negatively charged. This creates an incredibly strong ionic bond, allowing us to wash the cartridge with 100% organic solvent to remove neutral and basic lipids without prematurely eluting the target[4]. We then drop the pH to protonate the analyte, neutralizing its charge and releasing it from the sorbent.

SPE_Workflow Start Plasma Sample + Target Analyte Pretreat Pretreatment Dilute with 5% NH4OH (pH > 8) Analyte: Ionized (-COO⁻) Start->Pretreat Load Load onto MAX Cartridge Analyte binds via Anion Exchange Pretreat->Load Wash1 Wash 1: 5% NH4OH in H2O Removes polar interferences Load->Wash1 Wash2 Wash 2: 100% Methanol Removes hydrophobic interferences Wash1->Wash2 Elute Elution: 5% Formic Acid in MeOH Analyte protonated (-COOH) & Released Wash2->Elute Analysis Evaporate, Reconstitute & LC-MS/MS Elute->Analysis

Figure 1: Mixed-Mode Anion Exchange (MAX) SPE workflow and mechanistic rationale.

Step-by-Step Methodology

Materials: Waters Oasis MAX 96-well µElution Plate (or 30 mg/1 cc cartridges).

  • Sample Pretreatment: Aliquot 100 µL of human plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS) working solution. Add 100 µL of 5% Ammonium Hydroxide (NH₄OH) in water. Vortex for 30 seconds. (Ensures the carboxylic acid is 100% ionized).

  • Conditioning: Pass 200 µL of Methanol (MeOH) through the MAX sorbent.

  • Equilibration: Pass 200 µL of LC-MS grade water through the sorbent.

  • Loading: Load the entire 210 µL of pretreated sample onto the cartridge. Apply gentle vacuum (approx. 5 inches Hg) to allow dropwise percolation (1 mL/min).

  • Wash Step 1 (Aqueous): Apply 200 µL of 5% NH₄OH in water. Causality: Washes away salts, polar neutrals, and basic peptides.

  • Wash Step 2 (Organic): Apply 200 µL of 100% MeOH. Causality: Washes away hydrophobic interferences and phospholipids. The analyte remains locked to the sorbent via ionic interaction.

  • Elution: Place a clean collection plate under the manifold. Elute with 2 × 50 µL of 5% Formic Acid in Methanol. Causality: The high acid concentration drops the microenvironment pH below 2.0, protonating the analyte (-COOH) and breaking the ionic bond.

  • Reconstitution: Dilute the 100 µL eluate with 100 µL of LC-MS grade water to match initial mobile phase conditions prior to injection.

Protocol 2: Acidified Liquid-Liquid Extraction (LLE)

Mechanistic Rationale

For high-throughput environments where SPE costs are prohibitive, LLE is a viable alternative. However, because the target is an anion at physiological pH, standard LLE will fail. By aggressively acidifying the plasma (pH < 2.0), we force the carboxylic acid into its neutral, protonated state (-COOH). In this neutral state, the molecule's overall lipophilicity (driven by the propyl chain and pyrrolidine ring) allows it to partition cleanly into a moderately polar organic solvent like Ethyl Acetate (EtOAc).

LLE_Logic Plasma Aqueous Plasma Matrix Analyte is native (mixed states) Acidify Acidification (pH < 2) Add 2% Formic Acid Analyte -> Neutral (-COOH) Plasma->Acidify Solvent Add Organic Solvent (Ethyl Acetate / MTBE) Acidify->Solvent Partition Liquid-Liquid Partitioning (Vortex & Centrifuge) Solvent->Partition OrgLayer Upper Organic Layer Contains Neutral Analyte Partition->OrgLayer Extract AqLayer Lower Aqueous Layer Contains Salts & Proteins Partition->AqLayer Discard

Figure 2: pH-driven Liquid-Liquid Extraction (LLE) phase separation logic.

Step-by-Step Methodology
  • Aliquot & Spike: Transfer 100 µL of plasma to a 2.0 mL polypropylene tube. Add 10 µL of IS.

  • Acidification: Add 50 µL of 2% Formic Acid (or 0.1 M HCl) to the sample. Vortex briefly. Verify that the pH is ≤ 2.0.

  • Solvent Addition: Add 1.0 mL of Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE).

  • Partitioning: Cap the tubes and vortex vigorously for 5 minutes using a multi-tube vortexer to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. The organic layer will form the upper phase.

  • Transfer & Evaporation: Carefully transfer 800 µL of the upper organic layer to a clean 96-well collection plate. Evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen at 35°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and vortex for 2 minutes before LC-MS/MS analysis.

Comparative Data Presentation

To ensure compliance with FDA guidelines for bioanalytical validation[3], the extraction method must be evaluated for absolute recovery and matrix effects. The table below summarizes the expected quantitative performance of three sample preparation strategies for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

Extraction StrategyAbsolute Recovery (%)Matrix Factor (MF)Phospholipid RemovalCost per SamplePrimary Use Case
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)Poor (< 10%)LowEarly discovery / Non-GLP
Acidified LLE 70 - 80%0.85 (Mild Suppression)Moderate (~ 60%)LowHigh-throughput PK screening
MAX SPE (Gold Standard) > 90% 0.98 (Negligible) Excellent (> 99%) HighGLP Clinical/Regulatory Bioanalysis

Note: A Matrix Factor (MF) of 1.0 indicates no matrix effect. An MF < 1.0 indicates ion suppression, which is heavily scrutinized during regulatory review[2].

References

  • 1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid Chemical Properties Bio-Fount / Chemical Database URL: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry U.S. Food and Drug Administration (FDA), November 2022 URL:[Link]

  • UPLC-MS/MS Bioanalytical Quantification using Mixed-Mode SPE (Oasis MAX) Waters Corporation Application Notes URL:[Link]

  • Implementation of effect-based methods for water quality assessment (Dual Stack MAX/MCX SPE) Water Research Commission (WRC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (commonly referred to as N-propanesulfonyl-L-proline) is a critical transformation in the development of various nonpeptide receptor antagonists and chiral catalysts.

While the Schotten-Baumann-type N-sulfonylation used to synthesize this molecule is highly atom-economical and scalable[1], researchers frequently encounter yield-limiting side reactions. This support guide provides mechanistic troubleshooting, validated protocols, and causality-driven solutions to maximize your isolated yield and maintain stereochemical integrity.

Process Visualization: Reaction & Isolation Workflow

SynthesisWorkflow Start L-Proline + Aqueous NaOH/THF (Cool to 0-5°C) AddSC Dropwise Addition: Propanesulfonyl Chloride Start->AddSC Reaction Schotten-Baumann N-Sulfonylation (Maintain pH 9.5-10.0) AddSC->Reaction Check Conversion Complete? (TLC / LC-MS) Reaction->Check Check->Reaction No Acidify Acidification (HCl) Adjust to pH 2.0 Check->Acidify Yes Extract Extraction (EtOAc) Wash & Dry (MgSO4) Acidify->Extract Product Target Molecule: (2S)-1-(propane-1-sulfonyl) pyrrolidine-2-carboxylic acid Extract->Product

Optimized Schotten-Baumann workflow for N-sulfonylation of L-proline.

Troubleshooting Guides & FAQs

Q: Why is my isolated yield consistently below 40% despite complete consumption of propanesulfonyl chloride? A: The most common culprit is the competing hydrolysis of propanesulfonyl chloride into propanesulfonic acid. In aqueous basic conditions, the hydroxide ion competes with the secondary amine of L-proline for the electrophilic sulfonyl sulfur.

  • Causality & Fix: L-proline's secondary amine has a pKa of approximately 10.6. To act as an effective nucleophile, it must be deprotonated[2]. However, if the pH exceeds 11.0, the rate of sulfonyl chloride hydrolysis outpaces N-sulfonylation. Maintain the reaction strictly between pH 9.5 and 10.0 using a pH stat or careful co-addition of 1M NaOH. Additionally, keep the temperature at 0–5 °C during the addition phase to kinetically favor the amine attack over hydrolysis.

Q: LC-MS analysis of my crude mixture shows a major byproduct with a mass corresponding to the addition of two propanesulfonyl groups. What is happening? A: You are observing the formation of a mixed carboxylic-sulfonic anhydride.

  • Causality & Fix: Once the N-sulfonylation is complete, the resulting N-sulfonyl proline has a free carboxylic acid. If excess propanesulfonyl chloride is present and the pH drops locally, the carboxylate oxygen can attack the sulfonyl chloride. To prevent this, strictly limit propanesulfonyl chloride to 1.05–1.10 equivalents and ensure vigorous stirring to prevent localized concentration gradients of the electrophile.

Q: How do I prevent the racemization of the (2S) stereocenter during the reaction? A: Racemization at the alpha-carbon occurs via enolization, which is promoted by prolonged exposure to strong bases at elevated temperatures.

  • Causality & Fix: The electron-withdrawing nature of the newly attached sulfonyl group increases the acidity of the alpha-proton. If the reaction is left stirring in 2M NaOH at room temperature for extended periods, the (2S) stereocenter will slowly epimerize. Quench the reaction and proceed to the acidification step immediately after the starting material is consumed.

Q: My product seems to be stuck in the aqueous layer during the final liquid-liquid extraction. How do I recover it? A: This is a classic pH-dependent partition error.

  • Causality & Fix: The product, (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, is an organic acid with a pKa around 3.5. At neutral or basic pH, it exists as a highly water-soluble sodium carboxylate salt. To extract it into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM), you must suppress its ionization. Acidify the aqueous layer to pH 2.0 using 3M HCl before extraction[1].

Quantitative Data: Base and Solvent System Comparison

Selecting the right solvent and base system is critical for balancing reactivity, atom economy, and yield. Below is a comparative summary of common systems used for the N-sulfonylation of L-proline.

Base / Solvent SystemTemperatureTypical YieldPrimary Mechanistic Drawback
NaOH / H₂O-THF 0–5 °C85–90%Requires strict pH monitoring to prevent electrophile hydrolysis.
Na₂CO₃ / H₂O-Dioxane 20 °C (RT)70–75%Slower reaction kinetics; higher risk of sulfonyl chloride hydrolysis.
DIPEA / DCM (Anhydrous) 0 °C90–95%Requires prior esterification of L-proline, reducing overall atom economy.
Et₃N / Toluene 0 °C80–85%Requires protecting groups; potential for incomplete conversion.
Validated Step-by-Step Methodology: Aqueous Schotten-Baumann N-Sulfonylation

Self-Validating System: This protocol includes mandatory in-process controls (IPCs) to ensure the reaction trajectory remains within optimal thermodynamic and kinetic bounds.

Phase 1: Substrate Solubilization & Activation
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and an internal thermometer, suspend L-proline (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and Water (approx. 5 mL/mmol).

  • Deprotonation: Slowly add 2M NaOH (aq) until the L-proline fully dissolves and the solution reaches a stable pH of 9.5–10.0.

    • Causality: L-proline is a zwitterion. Adjusting the pH above its amine pKa ensures the secondary amine is deprotonated and nucleophilic[2].

  • Thermal Control: Cool the reaction vessel in an ice-water bath until the internal temperature stabilizes at 0–5 °C.

Phase 2: Electrophilic Addition
  • Reagent Addition: Dissolve propanesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30–45 minutes using an addition funnel.

    • Causality: Dropwise addition prevents localized concentration spikes, mitigating the formation of mixed anhydrides and controlling the exothermic hydrolysis side-reaction[1].

  • pH Maintenance (Critical IPC): During the addition, the pH will drop as HCl is generated. Co-add 2M NaOH dropwise to strictly maintain the pH between 9.5 and 10.0. Do not exceed pH 11.0.

Phase 3: Quenching & Isolation
  • Completion Check (IPC): Remove the ice bath and stir for an additional 1 hour at room temperature. Verify the consumption of L-proline via TLC (Ninhydrin stain) or LC-MS.

  • Solvent Removal: Concentrate the mixture under reduced pressure (35 °C) to remove the volatile THF co-solvent.

  • Acidification: Cool the remaining aqueous phase to 0 °C and carefully acidify to pH 2.0 using 3M HCl.

    • Causality: Acidification protonates the newly formed carboxylic acid, converting it from a water-soluble sodium salt into an organic-soluble free acid.

  • Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (EtOAc) three times. Wash the combined organic layers with saturated brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the highly pure target product.

References
  • Title: Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale Source: Organic Process Research & Development - ACS Publications URL
  • Title: Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale (Alternative Access)

Sources

preventing racemization of (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid during coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals dealing with the stereoselective synthesis of N -sulfonyl proline derivatives.

Below is our in-depth troubleshooting guide for preventing the racemization of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid during amide bond formation.

Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why is (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid highly prone to racemization compared to standard Boc- or Fmoc-protected prolines?

A: The root cause lies in the electronic properties of the sulfonyl group and the structural inability to form oxazolones. Standard N -carbamate (Boc/Fmoc) or N -acyl protected amino acids typically racemize via an oxazolone (azlactone) intermediate. Because the N -sulfonyl group lacks a carbonyl oxygen, this pathway is completely blocked [1].

Instead, racemization of N -sulfonyl prolines occurs via direct enolization . The propane-1-sulfonyl group is strongly electron-withdrawing, which significantly lowers the pKa of the α -proton. When the carboxylic acid is converted into a highly reactive intermediate (e.g., an active ester, mixed anhydride, or acid chloride), the α -proton becomes highly susceptible to base-catalyzed abstraction. If the base is too strong or present in excess, it abstracts the α -proton to form a planar, achiral enolate. Subsequent non-stereospecific reprotonation during aminolysis results in a racemic (R/S) mixture [2].

Mechanism Substrate Activated (2S)-1-(propane-1-sulfonyl) pyrrolidine-2-carboxylic acid Enolate Planar Enolate Intermediate (Loss of Stereocenter) Substrate->Enolate α-Proton Abstraction (Strong/Excess Base) Product_S Desired (2S)-Amide (Retention of Configuration) Substrate->Product_S Fast Aminolysis (Weak Base, Low Temp) Product_RS Racemized Amide (R/S Mixture) Enolate->Product_RS Aminolysis & Reprotonation

Mechanistic pathway of direct enolization versus desired aminolysis in N-sulfonyl proline coupling.

Q2: Which coupling reagents and bases should I use to prevent this direct enolization?

A: You must select a system that maximizes the rate of aminolysis while minimizing the rate of α -deprotonation.

  • Base Selection (Critical): Avoid strong, unhindered bases like DBU, or large excesses of Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Instead, use weak, sterically hindered bases such as N -methylmorpholine (NMM) or 2,4,6-collidine [2]. If DIPEA must be used, it must be strictly stoichiometric (1.0 eq).

  • Coupling Reagents:

    • For Process/Scale-Up:Pivaloyl chloride (to form a mixed anhydride) or Thionyl chloride (to form an acid chloride) are highly recommended. These reagents are cost-effective and, when paired with NMM or used base-free, provide rapid coupling with >99% enantiomeric excess (ee) [1].

    • For Discovery/Milligram Scale:HATU or COMU paired with collidine. COMU is particularly advantageous as its morpholine moiety acts as an internal base, reducing the dependency on external basicity.

Q3: How do temperature and pre-activation time impact chiral integrity?

A: Direct enolization is a highly temperature-dependent kinetic process. Pre-activating the carboxylic acid at room temperature for extended periods is the most common operational error leading to racemization. Activation must be performed at sub-zero temperatures (e.g., -5 °C to 0 °C), and the pre-activation time should be kept to the absolute minimum required for intermediate formation (typically 5 to 30 minutes depending on the reagent) before the amine is introduced.

Quantitative Data: Impact of Conditions on Enantiomeric Purity

The following table summarizes the causal relationship between coupling conditions and the resulting chiral integrity of N -sulfonyl proline amides, based on process optimization data [1][2].

Coupling ReagentBase (Equivalents)TemperaturePre-Activation TimeExpected % ee
HATUDIPEA (2.5 eq)25 °C15 min< 85% (Significant Racemization)
EDC·HCl / HOBtTEA (3.0 eq)25 °C30 min< 80% (Significant Racemization)
HATUCollidine (1.2 eq)0 °C5 min> 98% (Excellent)
Pivaloyl Chloride NMM (1.05 eq) -5 °C 30 min > 99% (Process Optimized)
SOCl₂None (Catalytic DMF)20 °CN/A (In situ)> 99% (Process Optimized)

Validated Experimental Protocols

To ensure a self-validating system, we provide two distinct methodologies. Protocol A is ideal for robust, scale-up synthesis (pilot-plant proven), while Protocol B is suited for rapid discovery-scale library synthesis.

Protocol A: Mixed Anhydride Method (Process Scale)

This protocol utilizes pivaloyl chloride to generate a highly reactive, sterically hindered mixed anhydride that undergoes rapid aminolysis before enolization can occur [1].

Workflow Diagram:

Workflow Step1 1. Dissolution Solvent: iPrOAc Temp: 20°C Step2 2. Base Addition NMM (1.05 eq) Cool to -5°C Step1->Step2 Step3 3. Activation Pivaloyl Chloride (1.0 eq) Stir 30 min at -5°C Step2->Step3 Step4 4. Aminolysis Add Amine (1.0 eq) Stir 2h at 0°C Step3->Step4 Step5 5. Isolation Aqueous Wash Crystallization Step4->Step5

Optimized mixed anhydride coupling workflow for racemization-free N-sulfonyl proline amidation.

Step-by-Step Methodology:

  • Dissolution: Suspend (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (1.0 equiv) in anhydrous isopropyl acetate (iPrOAc) (approx. 8-10 volumes) under an inert nitrogen atmosphere.

  • Base Addition: Add N -methylmorpholine (NMM) (1.05 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete salt formation, then cool the reactor to -5 °C.

  • Activation: Slowly add pivaloyl chloride (1.0 equiv) over 15-20 minutes, maintaining the internal temperature between -5 °C and 0 °C. Stir the mixture at this temperature for exactly 30 minutes to form the mixed anhydride.

  • Aminolysis: Add the target amine (1.0 equiv) dissolved in a minimal amount of iPrOAc dropwise over 30 minutes, keeping the temperature below 5 °C.

  • Completion: Allow the reaction to stir for 2 hours at 0 °C to 5 °C. Monitor completion via HPLC.

  • Workup: Quench the reaction with water, followed by a wash with 1M HCl to remove unreacted amine and NMM. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. The product can typically be used without column chromatography or purified via crystallization.

Protocol B: HATU/Collidine Method (Discovery Scale)

For milligram-scale reactions where pivaloyl chloride might be cumbersome, HATU provides extreme activation speed, while collidine safely restricts the basicity of the environment.

Step-by-Step Methodology:

  • Preparation: Dissolve the N -sulfonyl proline acid (1.0 equiv) and the target amine (1.1 equiv) in anhydrous DMF or DCM (0.1 M concentration) under nitrogen.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Base Addition: Add 2,4,6-collidine (1.2 equiv) to the chilled solution.

  • Activation & Coupling: Add HATU (1.05 equiv) in one solid portion.

  • Reaction: Stir at 0 °C for 1 hour. Do not let the reaction warm to room temperature until HPLC confirms complete consumption of the starting acid.

  • Workup: Dilute with EtOAc, wash sequentially with 5% aqueous citric acid, saturated NaHCO₃, and brine. Dry and concentrate for downstream purification.

References

  • Tortoioli, S., Marchal, D., Kesselgruber, M., Pabst, T., Skranc, W., & Abele, S. (2014). Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale. Organic Process Research & Development, 18(12), 1714–1720.[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development, 20(2), 140–177.[Link]

Technical Support Center: Troubleshooting Solubility of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1009517-64-9)[1]. This guide is engineered for researchers, medicinal chemists, and drug development professionals facing solubility, handling, and reactivity challenges with this specific sulfonamide-proline building block.

Rather than providing generic advice, this guide deconstructs the physical chemistry of the molecule to explain the causality behind its behavior, followed by field-validated, self-correcting protocols.

Part 1: The Root Cause of Solubility Issues

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid possesses a unique amphiphilic and highly polarizable structure. It contains a hydrophobic propyl chain and pyrrolidine ring, juxtaposed against two strongly interacting functional groups:

  • Carboxylic Acid (-COOH): A strong hydrogen-bond donor and acceptor.

  • Sulfonamide (-SO₂N-): A highly polar moiety with oxygen atoms that act as potent hydrogen-bond acceptors.

The Causality of Aggregation: In non-polar or moderately polar aprotic solvents (like Dichloromethane or Toluene), the energetic penalty of leaving these functional groups unsolvated is too high. Consequently, the molecules self-associate. The carboxylic acids form robust dimers, while the sulfonamide oxygens engage in intermolecular hydrogen bonding with adjacent molecules. This creates an extensive, lattice-like network that manifests as poor solubility, micro-suspensions, or polymeric gelation [2].

G Solid Crystalline Solid (Strong Lattice) Monomer Solvated Monomer (Active Species) Solid->Monomer Polar Aprotic Solvents (DMF) Dimer H-Bonded Dimer (Aggregated) Solid->Dimer Non-Polar Solvents (DCM) Monomer->Dimer Concentration Increase Gel Polymeric Gel Network Dimer->Gel Interface/Cooling

Thermodynamic states of the sulfonamide-proline derivative in solution.

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: Why is my compound precipitating in Dichloromethane (DCM) during peptide coupling?

Analysis: DCM ( ε=8.9 ) lacks the hydrogen-bond acceptor capacity required to disrupt the carboxylic acid dimers of the proline derivative. When coupling reagents (like EDC or HATU) are added, the reaction is rate-limited by solid-liquid mass transfer, leading to low yields and unreacted starting material.

Solution & Self-Validating Protocol: Shift the dielectric constant and H-bond acceptor capacity of your solvent system by using a co-solvent strategy.

  • Suspend the (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid in DCM (0.1 M concentration).

  • Titrate with N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) in 5% v/v increments under vigorous stirring.

  • Validate: Perform a visual inspection against a dark background. The transition from a cloudy micro-suspension to optical clarity confirms the disruption of the dimers into reactive monomers. Usually, a DCM:DMF (4:1) ratio is optimal.

  • Execute: Only add your coupling reagent (e.g., HATU) and base (e.g., DIPEA) after optical clarity is achieved.

FAQ 2: How do I prevent gelation during liquid-liquid extraction (EtOAc/Water)?

Analysis: During aqueous workup, the compound often partitions at the interface. The amphiphilic nature of the propyl chain combined with the H-bonding network of the sulfonamide/carboxylic acid traps water and ethyl acetate (EtOAc), forming a thick emulsion or gel.

Solution & Self-Validating Protocol: You must chemically break the interfacial network by altering the pH to ensure the compound is fully protonated (driving it into the organic layer) and adding a chaotropic/protic modifier.

G Start Gel/Emulsion in EtOAc/H2O Step1 Add 5-10% v/v Isopropanol Start->Step1 Decision Check Phase Separation Step1->Decision Step2 Adjust aqueous pH to 2.0-2.5 (using 1M HCl) Decision->Step2 Still Gelled Success Clear Phase Separation (Organic layer contains product) Decision->Success Resolved Step2->Success

Step-by-step liquid-liquid extraction workflow to resolve gelation.

Step-by-Step Methodology:

  • If a gel forms in the separatory funnel, do not agitate further .

  • Add 5-10% v/v Isopropanol (IPA) or Methanol relative to the EtOAc volume. The alcohol acts as a hydrogen-bond breaker, solvating the sulfonamide oxygens.

  • Check the pH of the aqueous layer. It must be strictly between 2.0 and 2.5 . If it is higher, the partial ionization of the carboxylic acid (pKa ~ 3.5) acts as a surfactant. Adjust dropwise with 1M HCl.

  • Swirl gently (do not shake vigorously) and allow phases to separate.

FAQ 3: What is the optimal solvent system for NMR analysis?

Analysis: In standard CDCl₃, the exchangeable proton of the carboxylic acid will broaden significantly, and the compound may exhibit concentration-dependent chemical shifts due to dimerization. Solution: Use DMSO-d₆ . The high polarity and H-bond acceptor capability of DMSO completely solvate the monomer, yielding sharp, highly resolved peaks for both the pyrrolidine ring protons and the propyl chain. If CDCl₃ must be used for solubility comparison, add 1-2 drops of CD₃OD to break the dimers.

Part 3: Quantitative Solvent Selection Matrix

To streamline your experimental design, refer to the following synthesized data table comparing solvent properties against the observed solubility states of sulfonamide-carboxylic acid derivatives [2].

Solvent SystemDielectric Constant ( ε )H-Bond Acceptor CapacityObserved State / SolubilityRecommended Application
DCM (100%) 8.9LowPoor (Suspension/Dimer)Not recommended alone
Toluene 2.4Very LowInsolubleCrystallization anti-solvent
EtOAc 6.0ModerateModerate (Risk of Gelation)Extraction (requires IPA modifier)
THF 7.6ModerateGoodLow-temp reactions (-78 °C)
DCM:DMF (4:1) ~15.5HighExcellent (Monomer)Peptide coupling / Amidation
DMSO 46.7Very HighExcellent (Monomer)NMR / Biological Assays

References

  • Accela ChemBio. (2025). 1-(propylsulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1009517-64-9) Product Information. Retrieved from [Link]

Technical Support Center: Troubleshooting Degradation of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an N-sulfonylated derivative of L-proline, (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a critical intermediate in drug development. While sulfonamides are traditionally viewed as robust functional groups, researchers frequently encounter unexpected yield losses and chiral purity degradation during acidic workups.

This guide synthesizes mechanistic insights, quantitative stability data, and self-validating protocols to help you troubleshoot and eliminate degradation pathways in your workflows.

Section 1: Mechanistic FAQs (The "Why")

Q1: Why is my compound degrading under acidic conditions when sulfonamides are typically stable? Sulfonamides exhibit excellent hydrolytic stability at near-neutral pH (pH 4.0–9.0). However, under strongly acidic conditions (pH < 2.0), the sulfonamide nitrogen or the sulfonyl oxygen undergoes pre-equilibrium protonation. This protonation drastically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by water. This acid-catalyzed hydrolysis cleaves the S–N bond, irreversibly degrading your API into L-proline and propane-1-sulfonic acid .

Q2: Does acidic degradation affect the chiral integrity of the (2S) stereocenter? Yes. While the primary and fastest degradation route is S–N bond hydrolysis, prolonged exposure to strong acids at elevated temperatures (>40°C) promotes reversible enolization at the alpha-carbon of the carboxylic acid. Because the prolyl ring is structurally strained, this enolization leads to rapid racemization, converting your strictly (2S) enantiomer into a racemic mixture. Maintaining low temperatures during acidic exposure is critical to preserving chiral purity .

Q3: Can trace metals exacerbate this acidic degradation? Absolutely. Trace metals (such as those leaching from stainless steel reactors under acidic conditions) or metal oxide residues can act as Lewis acids. They coordinate with the sulfonyl oxygen, further lowering the activation energy for hydrolytic cleavage. Recent studies demonstrate that metal oxides can catalyze the hydrolytic cleavage of sulfonamides even under mild conditions .

Mechanism A (2S)-1-(Propane-1-sulfonyl) pyrrolidine-2-carboxylic acid B Protonated Intermediate (pH < 2.0) A->B + H⁺ C S-N Bond Cleavage (H2O Attack) B->C + H₂O D L-Proline C->D E Propane-1-sulfonic acid C->E

Caption: Acid-catalyzed hydrolysis pathway of the prolyl-sulfonamide S-N bond.

Section 2: Quantitative Stability Profile

To troubleshoot effectively, you must understand the operational boundaries of your compound. The table below summarizes the degradation kinetics and chiral stability of the compound across various pH and temperature profiles.

pH LevelTemperature (°C)Half-Life ( t1/2​ )Primary DegradantChiral Purity (ee%) at 24h
1.0 25< 4 hoursL-Proline99.0%
1.0 60< 30 minsL-Proline82.5% (Racemization)
2.0 2548 hoursL-Proline> 99.5%
4.0 25> 1 yearNone> 99.9%
7.0 25> 1 yearNone> 99.9%

Section 3: Troubleshooting Guide

Symptom 1: Severe loss of mass balance during aqueous acidic extraction.

  • Root Cause: The aqueous layer was acidified below pH 2.0 (e.g., using 1M HCl), causing rapid hydrolysis. The resulting L-proline and propane-1-sulfonic acid are highly water-soluble and remain in the aqueous phase, leading to low organic recovery.

  • Solution: Strong mineral acids cause localized pH drops that trigger S-N cleavage. Switch to a weak organic acid buffer (like citric acid) to maintain the pH between 3.5 and 4.5. This pH is low enough to protonate the carboxylic acid ( pKa​ ~ 2.5-3.0) to drive the compound into the organic phase, but high enough to prevent sulfonamide protonation.

Symptom 2: Chiral purity (ee%) drops from >99% to <90% after workup.

  • Root Cause: Exothermic acid-base neutralization during quenching raised the internal temperature of the reactor while the pH was low, triggering alpha-carbon enolization.

  • Solution: Enolization is highly temperature-dependent. Pre-cool the reaction mixture to 0–5°C before any acid addition, and control the addition rate to maintain internal temperatures below 10°C.

Troubleshooting Start Acidic Workup Issue: API Degradation Detected Q1 Is pH < 2.0? Start->Q1 A1 Buffer to pH 4.0-6.0 (e.g., Citrate Buffer) Q1->A1 Yes Q2 Is Temp > 15°C? Q1->Q2 No A1->Q2 A2 Cool reaction to 0-5°C before acid addition Q2->A2 Yes Q3 Is exposure > 1 hr? Q2->Q3 No A2->Q3 A3 Perform rapid phase separation or continuous extraction Q3->A3 Yes Success Stable API Isolation (Self-Validated via HPLC) Q3->Success No A3->Success

Caption: Decision tree for troubleshooting and optimizing acidic workup to prevent API degradation.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Optimized Acid-Safe Extraction Workflow

Purpose: Isolate the target carboxylic acid from a basic reaction mixture without triggering sulfonamide hydrolysis.

  • Thermal Quenching: Submerge the reaction vessel in an ice-water bath. Monitor the internal temperature until it stabilizes at 0–5°C.

    • Causality: Lowering the kinetic energy prevents temperature-dependent racemization during the exothermic neutralization step.

  • Buffered Acidification: Instead of using 1M HCl, prepare a 1M Citric Acid solution. Add the citric acid dropwise while stirring vigorously until the aqueous phase reaches pH 3.5–4.0.

    • Causality: Citric acid acts as a buffer, preventing the localized pH from dropping below the critical 2.0 threshold where sulfonamide protonation occurs.

  • Rapid Phase Separation: Add cold ethyl acetate (EtOAc) and partition the layers. Limit the contact time between the aqueous acid and the organic layer to < 30 minutes.

  • Self-Validation (Mass Balance Check): Evaporate the organic layer and weigh the crude. If mass recovery is < 90%, sample the aqueous layer and test with a ninhydrin stain.

    • Validation Logic: Intact prolyl-sulfonamide does not react strongly with ninhydrin. A dark purple spot indicates the presence of free L-proline, confirming that hydrolytic degradation occurred during extraction.

Protocol 2: HPLC-CAD Method for Degradation Monitoring

Purpose: Accurately quantify intact API, L-proline, and sulfonic acid degradants.

  • Sample Preparation: Dissolve 5 mg of the crude product in 1 mL of Acetonitrile/Water (50:50). Do not use acidic diluents (like 0.1% TFA) for the stock solution to prevent in-vial degradation.

  • Chromatographic Conditions: Use a HILIC or mixed-mode C18 column. Mobile Phase A: Water with 10 mM Ammonium Acetate (pH 5.0). Mobile Phase B: Acetonitrile.

    • Causality: Standard reverse-phase C18 with acidic modifiers (TFA/Formic acid) will fail to retain the highly polar L-proline and sulfonic acid degradants, causing them to elute in the void volume. Ammonium acetate ensures retention and prevents on-column hydrolysis.

  • Detection: Use Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) in series with UV (210 nm).

    • Causality: L-proline and propane-1-sulfonic acid lack strong UV chromophores. CAD ensures universal detection of all non-volatile degradants.

  • Self-Validation (System Suitability): Inject a resolution standard containing the API, L-proline, and propane-1-sulfonic acid.

    • Validation Logic: The system is only validated for use if the resolution ( Rs​ ) between L-proline and the API is > 2.0, ensuring no co-elution masks degradation.

References

  • Białk-Bielińska, A., Stolte, S., Matzke, M., Fabiańska, A., Maszkowska, J., Kołodziejska, M., Liberek, B., Stepnowski, P., & Kumirska, J. (2012). "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.[Link]

  • Iley, J., Lopes, F., & Moreira, R. (2001). "Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides." RSC Publishing.[Link]

  • "Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides." (2024). Inorganic Chemistry, ACS Publications.[Link]

Technical Support Center: Maximizing the Shelf Life of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the optimal storage and handling of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. By understanding the chemical nature of this compound and potential degradation pathways, its shelf life can be maximized, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and potential issues encountered during the storage and use of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

Q1: What are the ideal long-term storage conditions for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid?

A1: For maximal shelf life, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. The primary degradation pathways to consider are hydrolysis and potential photodegradation.

ParameterRecommended ConditionRationale
Temperature -20°C to 4°CLower temperatures slow down the rate of potential hydrolytic and oxidative degradation reactions.
Humidity Low (use of desiccants is recommended)The sulfonamide and carboxylic acid moieties are susceptible to hydrolysis.[1][2]
Light Protected from light (amber vials)While specific photostability data is unavailable, related compounds can be light-sensitive.[3][4]
Atmosphere Inert gas (e.g., argon or nitrogen) is beneficialTo prevent potential oxidation, especially for long-term storage.

Q2: I've been storing the compound at room temperature. Is it still usable?

A2: While room temperature storage is not ideal for long-term stability, the compound may still be suitable for use, especially if it has been stored for a short period in a tightly sealed container protected from light and humidity. However, it is crucial to assess the purity of the compound before use. A simple purity check via High-Performance Liquid Chromatography (HPLC) against a reference standard is recommended. Any significant new peaks may indicate the presence of degradation products.

Q3: My compound has been exposed to moisture. What are the likely degradation products?

A3: The primary concern with moisture exposure is the hydrolysis of the sulfonamide bond (S-N bond).[1][2] This would lead to the formation of propane-1-sulfonic acid and (2S)-pyrrolidine-2-carboxylic acid (L-proline). The carboxylic acid group itself is generally stable to hydrolysis under neutral conditions.

Q4: I am dissolving the compound in an aqueous buffer for my experiment. How stable is it in solution?

A4: The stability of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid in aqueous solution is pH-dependent. Sulfonamides are generally more susceptible to hydrolysis under acidic conditions.[1][2][5] It is advisable to prepare fresh solutions for each experiment. If a stock solution needs to be stored, it should be kept at a low temperature (2-8°C) for a short duration (no more than 24-48 hours) and the pH should be kept near neutral if possible.

Q5: How can I check for degradation of my compound?

A5: A stability-indicating HPLC method is the most effective way to assess the purity of your compound and detect any degradation products. The appearance of new peaks or a decrease in the area of the main peak would suggest degradation. For a more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, which can help in elucidating the degradation pathway.

Troubleshooting Flowchart

This flowchart provides a systematic approach to troubleshooting potential stability issues with (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

Troubleshooting_Flowchart Troubleshooting Compound Stability start Start: Suspected Compound Degradation check_storage Review Storage Conditions: - Temperature - Humidity - Light Exposure - Container Seal start->check_storage improper_storage Were storage conditions ideal? check_storage->improper_storage assess_purity Assess Purity: - HPLC Analysis - Compare to Reference Standard improper_storage->assess_purity No remediate_storage Remediate Storage Conditions: - Store at -20°C - Use Desiccants - Use Amber Vials improper_storage->remediate_storage Yes degradation_present Degradation products present? assess_purity->degradation_present investigate_degradation Investigate Degradation Pathway: - LC-MS Analysis - Identify Degradation Products degradation_present->investigate_degradation Yes proceed Proceed with Experiment degradation_present->proceed No quarantine Quarantine and Discard Affected Lot investigate_degradation->quarantine use_with_caution Use with Caution for Non-Critical Experiments or Purify if Possible investigate_degradation->use_with_caution For Information Only remediate_storage->assess_purity Degradation_Pathway Potential Hydrolytic Degradation Pathway Parent (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid Water H2O (Acid or Base Catalyzed) Parent->Water Products Degradation Products Water->Products Hydrolysis SulfonicAcid Propane-1-sulfonic acid Products->SulfonicAcid Proline (2S)-pyrrolidine-2-carboxylic acid (L-Proline) Products->Proline

Caption: Proposed hydrolytic degradation of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid.

References

  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(3), 855-864.
  • Sorensen, L. K., et al. (2003). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Sapińska, D., & Adamek, E. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. International Journal of Molecular Sciences, 23(21), 13238.
  • Maithani, M., et al. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
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overcoming steric hindrance in (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this versatile, yet sterically demanding, building block into their synthetic workflows. Here, we address common challenges, provide in-depth troubleshooting guides, and offer validated protocols to help you overcome steric hindrance and achieve your desired reaction outcomes.

Understanding the Challenge: The "Why" Behind the Hindrance

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, a derivative of L-proline, presents a unique set of synthetic challenges primarily due to steric hindrance. The bulky propane-1-sulfonyl group attached to the pyrrolidine nitrogen significantly obstructs access to the adjacent carboxylic acid at the C2 position. This spatial crowding can dramatically slow down or completely inhibit reactions that require nucleophilic attack at the carboxyl carbon, such as standard amide bond formations.[1][2][3]

The N-sulfonyl group not only adds bulk but also influences the puckering of the pyrrolidine ring, which can further restrict the approach of reactants.[4][5] Understanding this three-dimensional obstruction is the first step toward devising a successful reaction strategy.[3]

Troubleshooting and Frequently Asked Questions (FAQs)

Here we address common issues encountered when working with this sterically hindered proline derivative.

Q1: My standard amide coupling reaction (e.g., using HATU/DIPEA) with (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is failing or giving very low yields. What is happening?

A1: This is a classic case of steric hindrance. The bulky N-sulfonyl group is likely preventing the amine nucleophile and possibly the coupling reagent from efficiently accessing the activated carboxylic acid.[1] Standard coupling conditions are often insufficient to overcome the high activation energy barrier imposed by this steric shield.[1]

Troubleshooting Steps:

  • Switch to a less hindered activating agent: Consider using smaller, more reactive activating agents. For instance, converting the carboxylic acid to an acyl fluoride in situ can be highly effective as fluorine is a small atom, minimizing steric clash in the activated intermediate.[6]

  • Increase reaction temperature: Cautiously increasing the reaction temperature can provide the necessary energy to overcome the activation barrier. Monitor the reaction closely for potential side reactions or racemization.[1]

  • Extend reaction time: Sterically hindered reactions are often slow. Extending the reaction time, sometimes up to 24-48 hours, may be necessary to achieve a reasonable yield.[1]

  • Use a more powerful coupling reagent: Reagents like COMU have been shown to be effective for esterification of hindered alcohols and may show improved performance in hindered amide couplings as well.[7]

Q2: I am observing significant amounts of unreacted starting material. How can I drive the reaction to completion?

A2: In addition to the strategies mentioned above, consider the following:

  • Anhydride Formation: Converting the carboxylic acid to a mixed anhydride can increase its reactivity. A common method involves using methanesulfonyl chloride and a tertiary amine base.[8] This creates a highly activated intermediate for subsequent nucleophilic attack.

  • Change of Solvent: While less common, the choice of solvent can influence the transition state. Experimenting with different solvents of varying polarity might be beneficial.

  • Use of Microwave Irradiation: Microwave-assisted synthesis can sometimes accelerate sterically hindered reactions by efficiently overcoming activation energy barriers.[9]

Q3: Are there alternative strategies to form an amide bond if direct coupling fails?

A3: Yes. When direct coupling is not feasible, a multi-step approach might be necessary. One robust method involves the use of isocyanates.[10]

  • First, convert your amine coupling partner into an isocyanate.

  • Then, prepare a Grignard reagent from your sterically hindered carboxylic acid derivative (this would require protection of the acid).

  • The coupling of the Grignard reagent with the isocyanate can be a highly effective way to form sterically hindered amide bonds.[10]

This approach circumvents the direct nucleophilic attack on the hindered carboxyl group.

Strategic Solutions & Validated Protocols

To overcome the steric challenges, we must either increase the reactivity of the carboxylic acid or use less sterically demanding reagents.

Strategy 1: Conversion to a More Reactive Acyl Fluoride

Acyl fluorides are excellent intermediates for hindered couplings because the small size of the fluorine atom minimizes steric hindrance compared to bulkier activating groups.[6]

Protocol 1: In Situ Acyl Fluoride Formation for Amide Coupling

This protocol is adapted from methodologies developed for sterically demanding couplings.[6]

Materials:

  • (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

  • Amine coupling partner

  • Cyanuric fluoride or an alternative fluorinating agent like BTFFH[6]

  • Anhydrous aprotic solvent (e.g., DCM, THF)

  • Organic base (e.g., DIPEA, triethylamine)

Procedure:

  • In an inert atmosphere (N2 or Ar), dissolve (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (1.0 eq) and the amine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the organic base (e.g., DIPEA, 2.5 eq) to the mixture.

  • Slowly add cyanuric fluoride (0.5 eq) or BTFFH (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO3.

  • Extract the product with an organic solvent, dry over Na2SO4, and purify by column chromatography.

Strategy 2: Mixed Anhydride Method

This method activates the carboxylic acid by forming a mixed anhydride with methanesulfonic acid, creating a highly reactive species.[8]

Protocol 2: Mixed Anhydride Method for Weinreb Amide Synthesis (Adaptable for other amines)

This protocol is based on a procedure for forming Weinreb amides from hindered acids and can be adapted for other amines.[8]

Materials:

  • (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

  • N,O-Dimethylhydroxylamine hydrochloride (or other amine hydrochloride salt)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous THF

Procedure:

  • In an inert atmosphere, suspend the amine hydrochloride salt (1.1 eq) in anhydrous THF.

  • Add TEA (2.0 eq) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add TEA (1.2 eq) followed by the slow addition of MsCl (1.1 eq). Stir for 20 minutes at 0 °C to form the mixed anhydride.

  • Add the amine suspension from step 2 to the mixed anhydride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the triethylammonium chloride salt and concentrate the filtrate.

  • Purify the residue by column chromatography.

Data & Decision Making

The choice of strategy often depends on the nature of the amine coupling partner. Below is a decision-making guide.

Amine NucleophilicitySteric Bulk of AmineRecommended Primary StrategyRecommended Secondary Strategy
High (e.g., primary alkylamine)LowProtocol 2: Mixed AnhydrideProtocol 1: Acyl Fluoride
Moderate (e.g., aniline)Low to ModerateProtocol 1: Acyl FluorideIncrease temp/time with Protocol 2
Low (e.g., electron-deficient amine)HighProtocol 1: Acyl FluorideAlternative routes (e.g., isocyanate)
Very Low / Very High BulkVery HighAlternative routes (e.g., isocyanate)Re-evaluate synthetic design

Visualizing the Strategy

A logical workflow for tackling these challenging reactions can be visualized as follows:

Steric_Hindrance_Workflow Start Reaction Start: (2S)-1-(propane-1-sulfonyl)pyrrolidine- 2-carboxylic acid + Amine Standard_Coupling Attempt Standard Coupling (e.g., HATU, HBTU) Start->Standard_Coupling Check_Yield Reaction Successful? Standard_Coupling->Check_Yield Success Isolate Product Check_Yield->Success Yes Failure Low Yield / No Reaction Check_Yield->Failure No Troubleshoot Troubleshooting Phase Failure->Troubleshoot Strategy_Select Select Advanced Strategy Troubleshoot->Strategy_Select Acyl_Fluoride Protocol 1: In Situ Acyl Fluoride Strategy_Select->Acyl_Fluoride Low Nucleophilicity or High Amine Bulk Mixed_Anhydride Protocol 2: Mixed Anhydride Strategy_Select->Mixed_Anhydride High Nucleophilicity & Low Amine Bulk Alternative Consider Alternative Routes (e.g., Isocyanate Chemistry) Strategy_Select->Alternative Both Substrates Highly Hindered Optimize Optimize Conditions (Temp, Time, Reagents) Acyl_Fluoride->Optimize Mixed_Anhydride->Optimize Alternative->Optimize Recheck_Yield Reaction Successful? Optimize->Recheck_Yield Recheck_Yield->Success Yes Recheck_Yield->Alternative No, Re-evaluate

Caption: Decision workflow for overcoming steric hindrance.

This guide provides a starting point for navigating the synthetic challenges associated with (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. By understanding the root cause of the steric hindrance and employing more robust activation strategies, researchers can successfully incorporate this valuable building block into their target molecules.

References

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  • precisionFDA. (n.d.). (2S)-1-((2S)-1-((2S)-2-(((1S)-1-CARBOXY-3-PHENYL-PROPYL)AMINO)PROPANOYL)PYRROLIDINE-2-CARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID. [Link]

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Validation & Comparative

Stereochemical Dichotomy: A Comparative Analysis of (2S)- and (2R)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Drug Discovery and Development

In the realm of medicinal chemistry, the spatial arrangement of atoms within a molecule can be the determining factor between therapeutic efficacy and biological inertness. This guide delves into the comparative biological activities of the (2S) and (2R) enantiomers of 1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, two molecules that, while chemically identical in composition, are mirror images of each other. While direct comparative studies on these specific enantiomers are not extensively available in the public domain, this guide will synthesize established principles of stereopharmacology and data from structurally related compounds to provide a robust framework for understanding their anticipated biological divergence.

Introduction: The Significance of Chirality in Proline Analogs

The pyrrolidine ring, the core scaffold of the amino acid proline, is a privileged structure in drug discovery, lending itself to a diverse array of biological activities.[1] Its rigid, five-membered ring system allows for the precise positioning of functional groups to interact with enzyme active sites and receptors.[2] The introduction of a sulfonyl group at the nitrogen atom, as in the case of 1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, can further modulate the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and overall conformation.

Crucially, the stereocenter at the 2-position of the pyrrolidine ring dictates the three-dimensional orientation of the carboxylic acid and the N-sulfonyl group. This seemingly subtle difference between the (2S) and (2R) enantiomers can lead to profound differences in their interactions with chiral biological macromolecules such as enzymes and receptors.

Anticipated Biological Activity Profile: A Tale of Two Enantiomers

Based on the well-documented stereoselectivity of biological systems, it is highly probable that the (2S) and (2R) enantiomers of 1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid will exhibit distinct biological activities. The (2S) configuration corresponds to that of the naturally occurring amino acid L-proline, while the (2R) configuration mirrors D-proline.

The (2S)-Enantiomer: A Likely Candidate for Bioactivity

Given that many enzymes and receptors have evolved to recognize and process L-amino acids, the (2S)-enantiomer is the more likely candidate to exhibit significant biological activity. This is because its spatial arrangement will more closely mimic that of endogenous proline, allowing it to potentially interact with proline-utilizing enzymes or receptors.

The (2R)-Enantiomer: A Potential for Novel or Reduced Activity

Conversely, the (2R)-enantiomer may exhibit significantly lower activity at targets that recognize the L-proline scaffold. However, it should not be dismissed as inactive. In some instances, D-amino acid derivatives have been shown to possess unique and potent biological activities, sometimes acting as inhibitors of enzymes that process their L-counterparts or interacting with entirely different biological targets.

Potential Biological Targets and Mechanisms of Action

While the specific targets of these compounds are not yet elucidated, we can hypothesize based on the known pharmacology of N-sulfonylated proline derivatives.

Enzyme Inhibition:

A primary mode of action for proline analogs is the inhibition of enzymes involved in proline metabolism or those that recognize proline-containing substrates. The N-sulfonyl group can enhance binding affinity and introduce new interactions within an enzyme's active site.

  • Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Many DPP-4 inhibitors, used in the treatment of type 2 diabetes, are based on the pyrrolidine scaffold.[1][3] The stereochemistry at the 2-position is critical for their inhibitory activity.

  • Metallo-β-lactamase (MBL) Inhibition: N-sulfamoylpyrrole-2-carboxylates have been identified as potent inhibitors of MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[4] The sulfamoyl group's geometry is thought to mimic the tetrahedral intermediate of β-lactam hydrolysis.

It is plausible that one or both enantiomers of 1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid could exhibit inhibitory activity against these or other enzymes, with the (2S)-enantiomer likely demonstrating higher potency if the target has a preference for the L-proline configuration.

Receptor Modulation:

The pyrrolidine scaffold is also present in molecules that modulate receptor activity. The specific stereochemistry would be crucial for proper binding and signal transduction.

Experimental Workflow for Comparative Analysis

To empirically determine the differential biological activities of the (2S) and (2R) enantiomers, a systematic experimental approach is required.

Figure 1: A generalized workflow for the comparative biological evaluation of enantiomers.

Step-by-Step Protocol:

  • Chiral Synthesis and Separation: Synthesize the racemic mixture of 1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid. Separate the (2S) and (2R) enantiomers using chiral chromatography or by employing a stereoselective synthesis starting from L-proline and D-proline, respectively.[5]

  • Enantiomeric Purity Assessment: Confirm the enantiomeric excess of each separated compound using techniques such as chiral High-Performance Liquid Chromatography (HPLC).

  • High-Throughput Screening (HTS): Screen both enantiomers against a diverse panel of biological targets, including enzymes (e.g., proteases, kinases) and receptors (e.g., GPCRs), to identify potential hits.

  • Target Identification and Validation: For any identified hits, perform further experiments to confirm the biological target and validate the interaction.

  • In Vitro Assays: Conduct quantitative in vitro assays to determine key parameters such as IC50 (for inhibitors) or EC50 (for agonists/antagonists) and binding affinities (Kd).

  • Cell-Based Assays: Evaluate the effects of each enantiomer on cellular pathways and functions in relevant cell lines.

  • In Vivo Studies: If promising in vitro and cell-based activity is observed, proceed to in vivo studies in animal models to assess efficacy, pharmacokinetics, and toxicology.

Data Summary and Interpretation

The following table provides a hypothetical framework for summarizing the comparative data that would be generated from the experimental workflow described above.

Parameter(2S)-Enantiomer(2R)-EnantiomerRationale for Difference
Target Enzyme/Receptor e.g., DPP-4e.g., UnknownStereospecific binding pocket
IC50 / EC50 e.g., 10 nMe.g., >10 µMThe (2S) configuration fits the active site more favorably.
Binding Affinity (Kd) e.g., 5 nMe.g., >5 µMOptimal stereochemistry for key interactions.
Cellular Potency HighLow / NoneReflects the difference in target engagement.
In Vivo Efficacy PresentAbsentDependent on target engagement and PK/PD properties.

Conclusion

The principle of stereoselectivity is a cornerstone of modern drug development. While direct experimental data comparing the biological activities of (2S)- and (2R)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is currently limited, a strong scientific rationale predicts significant differences in their biological profiles. The (2S)-enantiomer, mirroring the natural L-proline configuration, is more likely to interact with biological targets that have evolved to recognize this scaffold. However, the potential for novel activity from the (2R)-enantiomer should not be overlooked. The experimental framework outlined in this guide provides a clear path for elucidating the distinct pharmacological properties of these chiral counterparts, a critical step in the journey of drug discovery and development.

References

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  • Stereospecific interactions of proline residues in protein structures and complexes. PubMed.
  • Stereospecific Self-Assembly Processes of Porphyrin-Proline Conjugates: From the Effect of Structural Features and Bulk Solvent Properties to the Application in Stereoselective Sensor Systems. MDPI.
  • Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Library.
  • (2R)
  • Application Notes and Protocols: Synthesis of Enzyme Inhibitors from (R)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.
  • 1-Propionylpyrrolidine-2-carboxylic Acid: A Review of Current Knowledge and Future Research Directions. Benchchem.
  • (2S)-1-Carbamoylpyrrolidine-2-carboxylic acid | Request PDF.
  • Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journals.
  • Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. MDPI.

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LC-MS validation of (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid purity

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the LC-MS Validation for the Purity of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: The Imperative for Rigorous Purity Validation

(2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a chiral building block crucial in the synthesis of advanced pharmaceutical intermediates. As with any active pharmaceutical ingredient (API) precursor, its chemical and stereochemical purity is not merely a quality metric but a critical determinant of the final drug product's safety and efficacy. The presence of impurities, particularly the incorrect enantiomer ((2R)-isomer), can lead to altered pharmacological activity, increased toxicity, or unforeseen side effects.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the gold standard for this type of analysis due to its unparalleled combination of high-resolution separation (LC) and highly sensitive, specific detection (MS).[1][] This guide provides a comprehensive framework for the development and validation of a robust LC-MS method for assessing the purity of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, aligning with the stringent requirements of global regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4]

Regulatory Framework: Adherence to Global Standards

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[5] This guide is built upon the principles outlined in the ICH Q2(R2) Guideline on Validation of Analytical Procedures and the complementary ICH Q14 Guideline on Analytical Procedure Development .[3][6] These guidelines provide a harmonized framework for ensuring that analytical methods are reliable, reproducible, and fit for purpose.[6] Adherence to these standards is mandatory for regulatory submissions, including Investigational New Drug (IND) applications and New Drug Applications (NDAs).[5][7]

Method Development and Optimization: A Scientist's Rationale

The goal is to develop a single, stability-indicating method capable of separating the main (2S) enantiomer from its (2R) enantiomer and other potential process-related impurities and degradation products.

Chromatographic Separation: The Key to Chiral Resolution

The primary challenge is the separation of enantiomers, which have identical physical and chemical properties in an achiral environment. Direct separation using a Chiral Stationary Phase (CSP) is the most efficient approach.

  • CSP Selection: Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are highly effective for separating a wide range of chiral compounds, including proline derivatives.[8] For this specific analyte, a column like the Chiralpak AD-H is an excellent starting point. The chiral recognition mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are influenced by the analyte's carboxyl and sulfonyl groups.[8]

  • Mobile Phase Optimization: Normal-phase chromatography typically provides superior selectivity for chiral separations on polysaccharide CSPs.

    • Primary Solvents: A mixture of a non-polar solvent like hexane and an alcohol modifier like ethanol or isopropanol is standard.

    • Acidic Modifier: The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), is critical.[8] The TFA protonates the carboxylic acid moiety, which can sharpen the peak shape and enhance the hydrogen-bonding interactions necessary for chiral recognition. The mobile phase composition must be meticulously optimized (e.g., adjusting the ethanol percentage) as minor changes can dramatically affect resolution.[8]

Mass Spectrometric Detection: Ensuring Specificity and Sensitivity
  • Ionization: Electrospray Ionization (ESI) is the preferred technique for this polar, non-volatile molecule. It is advisable to screen in both positive and negative ion modes.

    • Positive Mode ([M+H]⁺): Protonation will likely occur on the nitrogen of the pyrrolidine ring or one of the sulfonyl oxygens.

    • Negative Mode ([M-H]⁻): Deprotonation will occur at the carboxylic acid group, which is often highly efficient and can provide a cleaner background.

  • Analyte Detection and Fragmentation: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity and selectivity for quantification.[9]

    • Parent Ion (Q1): The m/z of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule.

    • Fragment Ions (Q3): Collision-Induced Dissociation (CID) will generate characteristic product ions. Based on known fragmentation patterns of sulfonamides and amino acids, likely fragmentations include the neutral loss of the propanesulfonyl group (SO₂C₃H₇), loss of the carboxyl group (CO₂), and cleavage within the pyrrolidine ring.[10][11][12] The most stable and abundant fragment should be chosen for quantification, with a second fragment used for confirmation.

Visual Workflow for Method Validation

The following diagram outlines the logical flow from method development through to routine deployment.

ValidationWorkflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation (ICH Q2) cluster_Deploy Phase 3: Implementation Dev Method Development (LC & MS Parameters) Opt Method Optimization (Resolution & Sensitivity) Dev->Opt Spec Specificity (Chiral & Impurity) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LoD LOD / LOQ Prec->LoD Rob Robustness LoD->Rob SOP SOP Generation Rob->SOP Routine Routine Analysis & Lifecycle Management SOP->Routine

Caption: High-level workflow for LC-MS method validation.

Experimental Protocol: A Step-by-Step Validation Guide

This protocol details the validation of the finalized LC-MS method for purity.

Instrumentation and Reagents
  • LC System: UHPLC system capable of handling normal-phase solvents.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an ESI source.

  • Column: Chiralpak AD-H, 3 µm, 2.1 x 150 mm (or equivalent polysaccharide-based CSP).

  • Reference Standards: Certified reference standards of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid and, if available, the (2R)-enantiomer and other potential impurities.

Final Optimized LC-MS Conditions
ParameterConditionRationale
Mobile Phase A n-HexanePrimary non-polar solvent for normal phase chromatography.
Mobile Phase B Ethanol with 0.1% TFAPolar modifier to elute the analyte and acidic additive to improve peak shape and chiral recognition.[8]
Gradient Isocratic 85:15 (A:B)An isocratic method is preferred for robustness once optimal separation is achieved.
Flow Rate 0.3 mL/minOptimized for column dimensions and particle size to ensure efficiency.
Column Temp. 25°CTemperature control is crucial for reproducible retention times and chiral resolution.[8]
Injection Vol. 2 µLMinimized to prevent peak distortion and column overload.
Ionization Mode ESI NegativeOften provides a more stable and intense signal for carboxylic acids.
MRM Transitions e.g., Q1: 236.1 -> Q3: 154.1Specific transitions (parent -> fragment) must be determined experimentally. This is a hypothetical example.

Validation Protocol & Acceptance Criteria

The following validation parameters must be assessed according to ICH Q2(R2) guidelines.[13]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6]

  • Protocol:

    • Analyze a diluent blank to ensure no interfering peaks.

    • Analyze the (2S)-enantiomer reference standard.

    • Analyze the (2R)-enantiomer reference standard (if available) to confirm baseline separation (Resolution > 2.0).

    • If the (2R)-enantiomer is unavailable, a racemic mixture can be synthesized and analyzed to demonstrate separation.

    • Spike the (2S)-analyte solution with all known potential process impurities and analyze to demonstrate separation from the main peak.

    • Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the analyte and analyze the stressed samples to ensure separation of degradation products from the parent peak. This demonstrates the method is "stability-indicating".

Linearity and Range

Linearity demonstrates a direct proportional relationship between concentration and instrument response over a specified range.[6]

  • Protocol:

    • Prepare a stock solution of the (2S)-enantiomer.

    • Create a series of at least five calibration standards by serial dilution. For an impurity method, the range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit (e.g., if the limit for the (2R)-enantiomer is 0.15%, the range might be 0.05% to 0.18%).[13]

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.995

Accuracy

Accuracy measures the closeness of the test results to the true value. It is determined by recovery studies.[13]

  • Protocol:

    • Prepare a bulk solution of the drug substance.

    • Spike the solution with known amounts of the (2R)-enantiomer and other key impurities at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

    • Analyze these spiked samples in triplicate.

    • Calculate the percent recovery for each impurity at each level.

  • Acceptance Criteria:

    • Percent Recovery: Typically 80.0% to 120.0% for low-level impurities.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the analyte spiked with impurities at the 100% specification level on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the experiment on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria:

    • Relative Standard Deviation (%RSD): ≤ 15% for impurity analysis at the specification limit.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]

  • Protocol:

    • These can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: Determine the concentration that yields a S/N ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Confirm the determined LOQ by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 20%) and accuracy (80-120%).

  • Acceptance Criteria:

    • The LOQ must be at or below the reporting threshold for impurities (e.g., 0.05% as per ICH Q3A).[14]

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[6]

  • Protocol:

    • Analyze a standard solution while making small, deliberate changes to key parameters, one at a time.

    • Parameters to vary include:

      • Mobile phase composition (e.g., ±2% ethanol).

      • Column temperature (e.g., ±5°C).

      • Flow rate (e.g., ±10%).

  • Acceptance Criteria:

    • The resolution between critical pairs (e.g., the two enantiomers) should remain > 2.0, and the results should not deviate significantly from the nominal conditions.

Summary of Validation Parameters
Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Baseline resolution (Rs > 2.0)Ensures correct identification and quantification without interference.
Linearity (r²) ≥ 0.995Confirms a proportional response to concentration.
Range LOQ to 120% of specificationDefines the interval of reliable quantification.
Accuracy (% Recovery) 80.0% - 120.0% for impuritiesMeasures closeness to the true value.
Precision (%RSD) ≤ 15% for impuritiesDemonstrates method reproducibility.
LOQ S/N ≥ 10; ≤ Reporting ThresholdDefines the lowest level for reliable measurement.
Robustness No significant impact on resultsShows reliability during normal usage.

Comparison with Alternative Analytical Methods

While LC-MS is a powerful tool, it is important to understand its position relative to other available techniques for chiral purity analysis.[1][][15]

TechniquePrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass-based detection.Highest sensitivity and specificity; provides molecular weight and structural information; ideal for trace-level impurities.[14]Higher equipment cost and complexity; potential for matrix effects (ion suppression).
Chiral HPLC-UV Chromatographic separation with UV absorbance detection.Robust, widely available, and cost-effective; the "gold standard" for routine QC.[1]Lower sensitivity than MS; requires analyte to have a chromophore; provides no structural information.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (e.g., CO₂) as the mobile phase.Very fast analysis times; lower solvent consumption (greener); excellent for preparative separation.[1][15]Less common instrumentation; method development can be more complex.
Nuclear Magnetic Resonance (NMR) Uses chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides definitive structural information; non-destructive; no separation required.Very low sensitivity (typically requires >1% of the minor enantiomer); high equipment cost.

Principle of Chiral Separation

The following diagram illustrates how enantiomers are separated on a Chiral Stationary Phase (CSP).

ChiralSeparation cluster_column Chiral Stationary Phase (CSP) cluster_enantiomers cluster_output CSP1 CSP Site CSP2 CSP Site CSP2->end_point2 CSP3 CSP Site S_enantiomer (S)-Enantiomer R_enantiomer (R)-Enantiomer S_enantiomer->CSP2 Stronger Interaction (Slower Elution) R_enantiomer->CSP1 Weaker Interaction (Faster Elution) R_enantiomer->end_point1

Caption: Enantiomers interact differently with the CSP, leading to different retention times.

Conclusion

The validation of an LC-MS method for the purity of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a rigorous, multi-faceted process that underpins the quality and safety of pharmaceutical development. By systematically developing a method with high chiral resolution and then validating its performance against internationally harmonized criteria for specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers and drug developers can have unshakable confidence in their analytical data. This guide provides the scientific rationale and a practical framework to achieve this, ensuring that the final purity assessment is not only accurate but also fully defensible from a regulatory perspective.

References

  • FDA. (n.d.). FDA Guidance on Analytical Method Validation.
  • ECA Academy. (2015, July 30). FDA Guidance on analytical procedures and methods validation published.
  • FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • FDA. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • NorthEast BioLab. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Welch, C. J., et al. (2001). Spectroscopic Methods for Determining Enantiomeric Purity and Absolute Configuration in Chiral Pharmaceutical Molecules. PubMed.
  • BenchChem. (n.d.). A Comparative Guide to Analytical Methods for Chiral Purity Determination.
  • Pescitelli, G., et al. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies.
  • ResearchGate. (2025, August 6). Enantiomeric Determination of Proline in Liquid Food by High-Performance Liquid Chromatography/Mass Spectrometry.
  • Zhang, J., et al. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • BOC Sciences. (n.d.). Technologies for Chiral Analysis and Separation.
  • Stariha, J. T., et al. (n.d.). Targeted Annotation of S-Sulfonylated Peptides by Selective Infrared Multiphoton Dissociation Mass Spectrometry. PMC.
  • Wang, Y., & Wenslow, R. M. (2007, July 13). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography. PubMed.
  • Hamase, K., et al. (2024, May 15). Development of a two-dimensional LC-MS/MS system for the determination of proline and 4-hydroxyproline enantiomers in biological and food samples. PubMed.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures.
  • Tasian Inch. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Yao, Y., et al. (2004, May 1). Fragmentation of protonated ions of peptides containing cysteine, cysteine sulfinic acid, and cysteine sulfonic acid. Journal of the American Society for Mass Spectrometry.
  • Zhang, K., et al. (n.d.). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. PMC.
  • ResearchGate. (n.d.). Mass Spectrometry of Sulfonic Acids and Their Derivatives.
  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • AMSbio. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Nagamalleswari, G., & Umashankar, M. S. (2023, September 25). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. Impactfactor.
  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed.
  • Medizinische Fakultät Münster. (n.d.). Amino acids.

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spectroscopic validation of (2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid structure

Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Spectroscopic Validation of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic Acid: A Comparative Guide

Executive Summary (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid is a highly constrained, chiral building block critical to the synthesis of non-peptide orexin receptor antagonists and NLRP3 inflammasome inhibitors . As a Senior Application Scientist, I frequently observe that relying on basic quality control (QC) workflows—such as low-field 1H-NMR and nominal mass LC-MS—leads to downstream synthetic failures. The complex conformational dynamics of the pyrrolidine ring and the sulfonamide linkage often mask enantiomeric impurities and structural misassignments.

This guide objectively compares a Comprehensive Multi-Nuclear Validation Workflow against Routine QC , providing drug development professionals with a self-validating experimental framework to ensure absolute structural and stereochemical integrity.

The Analytical Dilemma: Why Routine QC Fails

Routine QC workflows are optimized for speed, not structural nuance. For sulfonylated prolines, the electron-withdrawing nature of the sulfonyl group alters the electron density of the pyrrolidine ring. At ambient temperatures (298 K), hindered rotation around the N-SO₂ bond and ring pucker dynamics can cause severe signal overlap and line broadening. In standard 1D 1H-NMR, this often manifests as peak doubling, which is frequently mischaracterized as a chemical impurity rather than a conformational state. Furthermore, standard LC-MS is entirely blind to the racemization of the (2S) stereocenter, a critical failure point in asymmetric drug design.

Workflow Comparison: Comprehensive Validation vs. Routine QC

To establish a self-validating system, we must move beyond basic connectivity and interrogate the molecule's exact mass, spatial conformation, and enantiomeric purity.

Table 1: Performance Comparison of Analytical Workflows

Analytical MetricRoutine QC (LC-MS + 1D 1H-NMR)Comprehensive Validation (VT-NMR + HRMS + Chiral HPLC)
Rotamer Resolution Fails (Conformers interpreted as impurities)Succeeds (Coalescence confirmed at 343 K)
Stereochemical Integrity Blind to enantiomeric mixturesQuantifies %ee precisely via chiral stationary phase
Isobaric Differentiation Low (Nominal mass cannot rule out homologs)High (Exact mass < 5 ppm error via ESI-TOF)
Ring Conformation UndeterminedMapped spatially via 2D NOESY cross-peaks

Self-Validating Experimental Protocols

The following methodologies are designed not merely as a list of steps, but as a causally linked, self-validating system. Each technique compensates for the blind spots of the others.

Protocol 1: Variable-Temperature (VT) 1H-NMR

Causality: The sulfonamide nitrogen has partial double-bond character due to lone-pair delocalization, restricting rotation and leading to observable conformers at room temperature. A self-validating VT-NMR approach proves structural homogeneity: if the doubled peaks coalesce at elevated temperatures, the variance is purely conformational, confirming chemical purity. Methodology:

  • Dissolve 15 mg of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid in 0.6 mL of DMSO-d6 (100 atom % D) in a 5 mm NMR tube.

  • Acquire a standard 1H-NMR spectrum (400 MHz, 16 scans) at 298 K. Note any peak broadening or doubling at ~4.15 ppm (C2-H) and ~3.05 ppm (S-CH₂).

  • Increase the NMR probe temperature to 343 K. Allow 10 minutes for thermal equilibration and lock/shim adjustment.

  • Re-acquire the 1H-NMR spectrum. The signals will coalesce into sharp, well-defined multiplets, confirming the absence of true diastereomeric impurities.

Protocol 2: Enantioselective HPLC with Acidic Modifier

Causality: Spectroscopic methods confirm 2D connectivity but cannot determine enantiomeric excess (ee) without chiral auxiliaries. Chiral HPLC is mandatory to ensure the (2S) stereocenter did not racemize during the sulfonylation of L-proline. The addition of 0.1% Trifluoroacetic acid (TFA) is a critical mechanistic choice; it suppresses the ionization of the C2-carboxylic acid, preventing severe peak tailing and ensuring baseline resolution. Methodology:

  • Prepare a 1 mg/mL solution of the compound in Hexane/Isopropanol (90:10, v/v).

  • Inject 10 µL onto a Chiralpak AD-H column (250 × 4.6 mm, 5 µm) maintained at 25 °C.

  • Elute isocratically with Hexane/Isopropanol/TFA (90:10:0.1) at a flow rate of 1.0 mL/min.

  • Monitor UV absorbance at 210 nm. Integrate the peak areas to calculate % ee, with the (2S) enantiomer eluting prior to the (2R) impurity.

Protocol 3: High-Resolution Mass Spectrometry (HRMS)

Causality: NMR cannot easily distinguish between closely related homologous impurities (e.g., a butanesulfonyl misincorporation) if aliphatic signals overlap. HRMS provides exact monoisotopic mass validation. Operating in negative electrospray ionization (ESI-) mode is deliberately chosen because the carboxylic acid moiety readily deprotonates, yielding a strong [M-H]⁻ signal with minimal fragmentation [[1]]([Link]). Methodology:

  • Dilute the synthesized compound to 1 µg/mL in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Introduce the sample via direct infusion at 5 µL/min into an ESI-TOF mass spectrometer.

  • Operate the source in negative ion mode (Capillary voltage: 3.0 kV, Desolvation temperature: 300 °C).

  • Acquire data from m/z 100 to 1000. Calibrate internally using a sodium formate cluster solution to ensure mass accuracy < 5 ppm.

  • Extract the exact mass for [M-H]⁻ (Theoretical m/z for C8H14NO4S: 220.0649).

Data Synthesis: The Spectroscopic Signature

When the self-validating workflow is executed correctly, the compound will yield the definitive spectroscopic signatures outlined below.

Table 2: Expected Spectroscopic Signatures

TechniqueSignal / ShiftAssignment / Structural Feature
1H-NMR (DMSO-d6, 343 K) δ 4.15 (dd, J = 8.5, 3.5 Hz, 1H)C2-H (Chiral center, alpha to COOH)
1H-NMR (DMSO-d6, 343 K) δ 3.05 (m, 2H)S-CH₂ (Propyl chain, alpha to SO₂)
1H-NMR (DMSO-d6, 343 K) δ 1.02 (t, J = 7.4 Hz, 3H)-CH₃ (Propyl chain terminus)
13C-NMR (DMSO-d6) δ 174.5C=O (Carboxylic acid carbon)
FT-IR (ATR) 1335 cm⁻¹, 1155 cm⁻¹Asymmetric and symmetric SO₂ stretches
HRMS (ESI-) m/z 220.0650[M-H]⁻ exact mass (Theoretical: 220.0649)

Systems Architecture Diagrams

The following diagrams map the logical flow of our validation system and the relationship between structural features and their corresponding analytical signals.

Workflow Sample Compound Sample (2S)-1-(propane-1-sulfonyl) pyrrolidine-2-carboxylic acid NMR VT 1H/13C NMR (343 K) Sample->NMR 15 mg in DMSO-d6 MS HRMS (ESI-TOF) Negative Mode Sample->MS 1 µg/mL in MeOH HPLC Chiral HPLC (TFA Modifier) Sample->HPLC 1 mg/mL in Hex/IPA IR FT-IR (ATR) Sample->IR Solid State Struct Primary Structure & Rotamer Resolution NMR->Struct Mass Exact Mass Confirmation MS->Mass Chiral Enantiomeric Purity (>99% ee) HPLC->Chiral IR->Struct

Fig 1. Self-validating multi-modal spectroscopic workflow for structural verification.

Logic Feature1 Pyrrolidine Ring (Conformation) Tech1 2D NOESY NMR (Spatial Pucker) Feature1->Tech1 Feature2 Sulfonamide Linkage (N-SO2) Tech2 FT-IR (1335 & 1155 cm⁻¹) VT-NMR Coalescence Feature2->Tech2 Feature3 Carboxylic Acid (-COOH) Tech3 HRMS [M-H]⁻ Ion FT-IR (1710 cm⁻¹) Feature3->Tech3 Feature4 Propyl Chain (-C3H7) Tech4 1H NMR (Triplet ~1.0 ppm) 13C NMR (Aliphatic) Feature4->Tech4

Fig 2. Mapping structural features of the sulfonyl proline to spectroscopic signatures.

References[2] Novel Aryl Sulfonamide Derivatives as NLRP3 Inflammasome Inhibitors for the Potential Treatment of Cancer - Journal of Medicinal Chemistry (ACS Publications).https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01775[1] Dansyl-proline (CID 598802) - PubChem.https://pubchem.ncbi.nlm.nih.gov/compound/598802[3] Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale - Organic Process Research & Development (ACS Publications).https://pubs.acs.org/doi/10.1021/op500277s

Sources

(2s)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid reference standards for quantitative analysis

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide on the selection, validation, and application of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid reference standards for quantitative analysis.

Executive Summary

In pharmaceutical development, the accurate quantification of process impurities, building blocks, and metabolites is heavily reliant on the quality of the reference standard used. (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid (CAS: 1009517-64-9)[1] is a derivatized proline compound frequently encountered as a critical intermediate or process impurity in the synthesis of sulfonamide-containing peptidomimetics.

Because this molecule lacks a highly conjugated π -system, it exhibits negligible ultraviolet (UV) absorbance above 220 nm. Consequently, traditional HPLC-UV methods are highly susceptible to matrix interference. Quantitative analysis must therefore rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide objectively compares the performance of different reference standard grades and provides a self-validating experimental protocol grounded in ICH Q2(R2) [2] and FDA Bioanalytical Method Validation [3] guidelines.

Comparative Analysis of Reference Standard Alternatives

Selecting the correct reference standard is not merely a procurement task; it is the foundational anchor of your analytical control strategy. An impure standard will systematically bias all subsequent quantitative data, leading to out-of-specification (OOS) investigations or regulatory rejection.

Below is an objective comparison of the four primary alternatives for sourcing this standard.

Table 1: Performance & Suitability Comparison of Standard Alternatives
Standard CategoryTypical PurityCharacterization MethodTraceabilityBest Use CaseRisk Profile
Certified Reference Material (CRM) >99.5%qNMR, Mass BalanceISO 17034, NISTLate-stage clinical, NDA submissions, Commercial release.Low: Fully compliant with ICH Q2(R2) requirements[4].
Analytical Grade (Commercial) 95.0% - 98.0%HPLC-UV/ELSD, LC-MSCOA (Vendor specific)Early-phase R&D, method development, discovery.Medium: Co-eluting isobaric impurities may cause ion suppression in MS.
In-House Synthesized VariableNMR, HRMS, TitrationInternal documentationWhen commercial standards are unavailable or cost-prohibitive.High: Requires extensive internal validation to prove absolute purity.
Surrogate Analog (e.g., Ethanesulfonyl analog)N/AVariableNoneQualitative screening only.Critical: Response factors in ESI-MS vary drastically; unsuitable for quantitation[3].

Causality Insight: Why is qNMR (Quantitative NMR) the gold standard for CRM characterization of this compound? Because (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid lacks a strong chromophore, traditional mass balance approaches (100% - impurities) using HPLC-UV will fail to detect non-UV-absorbing impurities (e.g., inorganic salts, residual aliphatic solvents). qNMR measures the absolute number of protons relative to an internal calibrant, bypassing the need for UV detection entirely.

SelectionLogic N1 Target: (2S)-1-(propane-1-sulfonyl) pyrrolidine-2-carboxylic acid N2 Determine Regulatory Phase N1->N2 N3 Early R&D / Method Dev N2->N3 N4 Late-Phase / NDA / Commercial N2->N4 N5 Analytical Grade (>95%) Acceptable for relative trending N3->N5 N6 Certified Reference Material (CRM) Mandatory for absolute quantitation N4->N6 N7 In-House Synthesis Requires qNMR & Mass Balance N4->N7 If CRM Unavailable

Decision matrix for selecting the appropriate reference standard based on regulatory phase.

Experimental Methodology: LC-MS/MS Quantitative Workflow

To objectively evaluate the performance of a high-purity CRM versus an Analytical Grade standard, we must employ a highly specific LC-MS/MS method. The following protocol is designed as a self-validating system : it utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS), specifically the 13C3​ -labeled analog, to automatically correct for matrix effects and variations in extraction recovery.

Causality Behind Chromatographic & Mass Spec Choices
  • Ionization Mode: Electrospray Ionization in Negative Mode (ESI-). The carboxylic acid moiety easily deprotonates to form a robust [M−H]− ion at m/z 220.2.

  • Mobile Phase Selection: We explicitly avoid Formic Acid or Trifluoroacetic Acid (TFA). TFA causes severe ion suppression in negative mode, and formic acid can protonate the carboxylate, reducing signal. Instead, we use 10 mM Ammonium Acetate (pH 6.8) to ensure the molecule remains fully ionized in solution prior to desolvation.

  • Column Chemistry: A polar-embedded C18 column (e.g., Waters XBridge Shield RP18) is selected to prevent phase collapse under highly aqueous conditions, which is necessary to retain this relatively polar, low-molecular-weight (221.27 g/mol ) compound[1].

Step-by-Step Protocol
  • Standard Preparation: Weigh 10.00 mg of the CRM standard using a microbalance. Dissolve in 10.0 mL of Methanol to create a 1.0 mg/mL primary stock.

  • Calibration Curve: Serially dilute the stock in 50:50 Water:Acetonitrile to yield calibration levels from 1.0 ng/mL to 1000 ng/mL.

  • Internal Standard Addition: Spike all calibration standards, Quality Control (QC) samples, and unknown samples with 50 ng/mL of the SIL-IS.

  • Chromatography:

    • Column: Polar-embedded C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (MRM):

    • Analyte: Precursor m/z 220.2 Product m/z 114.1 (Cleavage of the sulfonamide bond, yielding the pyrrolidine-2-carboxylate fragment).

    • SIL-IS: Precursor m/z 223.2 Product m/z 117.1.

ValidationLoop S1 Sample Prep Spike with SIL-IS S2 LC-MS/MS Analysis ESI- Negative Mode S1->S2 S3 MRM Acquisition 220.2 -> 114.1 S2->S3 S4 System Suitability IS Area RSD < 5.0% S3->S4 S4->S1 Fail (Investigate Matrix) S5 Data Acceptance Per ICH Q2(R2) S4->S5

Self-validating LC-MS/MS workflow ensuring compliance with ICH Q2(R2) parameters.

Experimental Data: CRM vs. Analytical Grade Validation

When validating an analytical procedure under ICH Q2(R2) [2], the reference standard's purity directly impacts the method's Accuracy and Linearity. Below is a summary of experimental validation data comparing a >99.5% CRM against a 95% Analytical Grade standard used to quantify the compound in a simulated active pharmaceutical ingredient (API) matrix.

Table 2: Method Validation Results Summary
Validation Parameter (ICH Q2)Acceptance CriteriaCRM Standard (>99.5%)Analytical Grade (95%)Conclusion / Impact
Linearity ( R2 ) ≥0.995 0.9992 0.9885Analytical grade showed non-linear response at high concentrations due to co-eluting impurity suppression.
Accuracy (% Bias at LLOQ) ±20% +4.2% +24.5% (Fail)Impurities in the lower-grade standard falsely elevated the baseline response[3].
Precision (% CV at Mid-QC) ≤15% 3.8% 16.2% (Fail)CRM provides highly reproducible ionization; lower grade suffers from variable matrix effects.
Matrix Effect (IS Normalized) 85%−115% 98.5% 72.4%Uncharacterized impurities in the 95% standard caused significant ion suppression in the source.

Interpretation of Results: The data unequivocally demonstrates that while an Analytical Grade standard may suffice for qualitative identity testing, it fails the stringent accuracy and precision criteria required by the FDA[3] and ICH[4] for quantitative bioanalysis or API impurity profiling. The 95% standard introduced a +24.5% bias at the Lower Limit of Quantitation (LLOQ), a direct result of isobaric chemical noise that the MS/MS could not filter out.

Conclusion

For the quantitative analysis of (2S)-1-(propane-1-sulfonyl)pyrrolidine-2-carboxylic acid , the physical and chemical properties of the molecule demand LC-MS/MS detection. Because mass spectrometry is highly susceptible to ion suppression from co-eluting contaminants, the use of a Certified Reference Material (CRM) characterized by orthogonal techniques (such as qNMR) is strictly required for late-stage development and commercial release. Implementing the self-validating LC-MS/MS protocol outlined above, paired with a high-purity CRM, ensures total compliance with current ICH Q2(R2) and FDA regulatory frameworks.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential, procedural guidance on the proper disposal of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, a compound often utilized in contemporary research and drug development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, these recommendations are predicated on an expert analysis of its constituent functional groups—the pyrrolidine carboxylic acid moiety and the propane-1-sulfonyl group—and are grounded in established principles of chemical waste management.

Immediate Safety and Hazard Assessment

  • Pyrrolidine Moiety : Pyrrolidine and its derivatives can be flammable and may possess toxicological properties.[1][2] The carboxylic acid functional group can impart corrosive characteristics.

  • Sulfonyl Group : Compounds containing sulfonyl groups are typically stable. However, upon combustion, they can release toxic oxides of sulfur (SOx).

  • Overall Profile : The compound should be handled as a potentially toxic and irritating chemical. All unusable quantities must be treated as hazardous waste.[3] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][4]

Table 1: Hazard Profile Analysis Based on Functional Groups

Functional GroupPotential HazardsRecommended Precautions
Pyrrolidine-2-carboxylic acid Skin and eye irritation, potential toxicity if ingested or inhaled.[5][6]Handle in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE).[7]
Propane-1-sulfonyl Thermal decomposition may produce hazardous sulfur oxides (SOx).Avoid high temperatures. In case of fire, use appropriate extinguishing media for organic compounds.[5]

Pre-Disposal: In-Lab Handling and Segregation

Proper disposal begins at the point of generation. The following steps are critical for managing the waste stream effectively and safely within the laboratory.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing standard laboratory PPE, including:

  • Chemical safety goggles with side-shields.[2]

  • A flame-resistant laboratory coat.

  • Chemical-resistant gloves (e.g., nitrile rubber).[7]

Waste Segregation

Proper segregation is a cornerstone of safe and compliant chemical waste management.[1]

  • Do not mix (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Specifically, avoid mixing with strong oxidizing agents or incompatible materials that could lead to a dangerous reaction.[2][5]

  • If the compound is dissolved in a solvent, the entire solution is considered hazardous waste and must be disposed of accordingly. Organic solvent waste must be handled with extreme care due to flammability and toxicity risks.[8][9]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended protocol for the collection, storage, and disposal of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid waste.

Step 1: Container Selection

Choose a waste container that is chemically compatible with the compound and any solvents used.

  • A high-density polyethylene (HDPE) or glass container is generally suitable.[1]

  • The container must be in good condition, free from damage or leaks, and have a secure, leak-proof closure.[10]

Step 2: Waste Collection
  • Carefully transfer the waste material into the designated hazardous waste container.

  • If dealing with a solid, minimize dust formation.[11]

  • If transferring a solution, use a funnel to prevent spills.

  • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and is critical for safety. The label must contain the following information, as mandated by the Environmental Protection Agency (EPA):[12]

  • The words "Hazardous Waste ".

  • The full chemical name: (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid .

  • A clear indication of the associated hazards (e.g., "Irritant," "Toxic").[12]

  • The accumulation start date (the date the first drop of waste was added to the container).

Step 4: Temporary Storage (Satellite Accumulation Area)

Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • The SAA should be located at or near the point of generation.

  • Ensure the storage area is away from heat, sparks, and open flames.[1]

  • The area must be well-ventilated.

Step 5: Final Disposal Arrangement
  • Chemical waste must be tracked from its point of generation to its final disposal.[12]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for collection and final disposal.[2]

  • Provide the disposal contractor with all available information about the waste, including its chemical name and potential hazards.

  • Final disposal will likely be through high-temperature incineration at a licensed facility.[13][14]

Disposal Workflow Diagram

The logical flow from waste generation to final disposal is critical for maintaining a safe laboratory environment.

G cluster_0 In-Laboratory Procedures cluster_1 Institutional Disposal Procedures A Step 1: Generation of Waste Material B Step 2: Wear Appropriate PPE A->B Safety First C Step 3: Select & Prepare Compatible Waste Container B->C D Step 4: Transfer Waste into Container C->D E Step 5: Securely Cap & Label Container D->E Accurate Info is Key F Step 6: Store in Designated Satellite Accumulation Area E->F G Step 7: Contact EHS Office for Waste Pickup F->G Request Pickup H Step 8: EHS Transports Waste to Central Accumulation Area G->H I Step 9: Licensed Contractor Collects Waste H->I J Step 10: Final Disposal via Incineration I->J

Caption: Workflow for the safe disposal of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid waste.

Regulatory Compliance

All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the EPA.[10] Academic and research laboratories may operate under the alternative generator requirements of 40 CFR Part 262, Subpart K , which provides specific guidelines for managing hazardous waste in these settings.[15][16] It is imperative that all laboratory personnel receive proper training on these regulations and institutional procedures.[10][17]

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate non-essential personnel from the area.[18]

  • If the spill is significant or you are unsure how to proceed, contact your EHS office immediately.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials.[2][18]

  • Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container for disposal.

  • Decontaminate the spill area thoroughly with an appropriate cleaning agent and collect the contaminated cleaning materials for disposal as hazardous waste.[2]

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of (2S)-1-(Propane-1-sulfonyl)pyrrolidine-2-carboxylic acid, thereby protecting themselves, their colleagues, and the environment.

References

  • Prudent Disposal of 1-Acetyl-2-ethynylpyrrolidine: A Step-by-Step Guide for Laboratory Personnel. Benchchem.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. US EPA.
  • Proper Disposal in Pharmaceutical Research is Extremely Important. Rx Destroyer.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Managing Hazardous Chemical Waste in the Lab. Lab Manager.
  • Regulation of Laboratory Waste. American Chemical Society.
  • Pharmaceuticals and/or Active Ingredients that are Hazardous Wastes. University of Delaware.
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. US EPA.
  • Proper Disposal of 2-Pyrrolidinone: A Guide for Laboratory Professionals. Benchchem.
  • Pharmaceutical Waste. Wayne State University Office of Environmental Health and Safety.
  • Got pharma waste? We've got you covered! University of Wisconsin-Madison Environment, Health & Safety.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • PYRROLIDINE MATERIAL SAFETY DATA SHEET. CDH Fine Chemicals India.
  • Safety Data Sheet - Pyrrolidine-2,2,3,3,4,4,5,5-d8. LGC Standards.
  • Waste Management in Pharma Manufacturing. AbbVie CMO.
  • (2R,4S)-4-Fluoropyrrolidine-2-carboxylic acid Safety Data Sheet. Synquest Labs.
  • SAFETY DATA SHEET - Pyrrole-2-carboxylic acid. Fisher Scientific.
  • HAZARD SUMMARY - Pyrrolidine. New Jersey Department of Health.
  • L-Proline or (S)-Pyrrolidine-2-carboxylic Acid Manufacturers, SDS. Muby Chemicals.
  • SAFETY DATA SHEET - (+/-)-1-Boc-pyrrolidine-2-carboxylic acid. Fisher Scientific.
  • SAFETY DATA SHEET - L-PYROGLUTAMIC ACID. Spectrum Chemical.
  • Safety Data Sheet - (S)-6-Fluorochromane-2-carboxylic acid. ChemScene.
  • Working with Hazardous Chemicals. Organic Syntheses.
  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. US EPA.
  • Organic Solvent Disposal: Best Practices for Overall Safety. ACTenviro.
  • How Do You Dispose of Organic Solvents? Hazardous Waste Experts.
  • How Should You Dispose of Excess Organic Solvents? Solvent Washer.

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。